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SialylLexpenta

Cat. No.: B8181707
M. Wt: 1145.0 g/mol
InChI Key: MIEFTLKRJLOCFD-HTLVECFOSA-N
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Description

Current Research Paradigms in Sialyl Lewis X Glycobiology Current research on Sialyl Lewis X focuses on its multifaceted roles in health and disease, particularly in inflammation, immune responses, and cancerontosight.aiwikipedia.org. Studies investigate the precise mechanisms of sLex biosynthesis, involving various fucosyltransferases (FUT3, FUT5, FUT6, and FUT7) and sialyltransferases (ST3GAL3, ST3GAL4, and ST3GAL6)wikipedia.orgexplorationpub.com. Research also explores the impact of impaired sLex synthesis, which can lead to immunodeficiency conditions like leukocyte adhesion deficiency type 2wikipedia.org.

In the context of inflammation, research continues to detail how sLex on circulating leukocytes mediates binding to endothelial selectins, facilitating their extravasation wikipedia.orgnih.govcapes.gov.br. The expression of sLex on immune cells like neutrophils and monocytes is crucial for their migration and activation ontosight.ai.

A significant area of research is the involvement of sLex in cancer progression and metastasis ontosight.aiwikipedia.orgaacrjournals.org. sLex is frequently overexpressed on various cancer cells, including those in Hodgkin's lymphoma and adenocarcinomas wikipedia.org. Its expression is correlated with tumor stage, recurrence, and patient survival, suggesting its role in facilitating cancer cell extravasation and dissemination through the bloodstream wikipedia.orgaacrjournals.org. Research is ongoing to understand how aberrant sialylation, including increased sLex expression, contributes to tumor aggressiveness and immune evasion researchgate.net. Efforts are also directed towards targeting sLex for therapeutic purposes in cancer treatment and for developing biosensors for cancer cells wikipedia.org. Furthermore, research explores the potential of inhibiting sLex biosynthesis as a strategy to impair cancer cell adhesion and reduce malignancy nih.govnih.gov.

Beyond inflammation and cancer, sLex is also studied for its role in other biological processes, such as sperm-egg binding during fertilization wikipedia.orgexplorationpub.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Sialyl Lewis X Antigen643990

Data Table: Sialyl Lewis X Biosynthesis Enzymes

Enzyme FamilySpecific Enzymes Involved in sLex Synthesis (Human)Role
FucosyltransferasesFUT3, FUT5, FUT6, FUT7Catalyze the addition of fucose in an α1-3 linkage to GlcNAc. wikipedia.org
SialyltransferasesST3GAL3, ST3GAL4, ST3GAL6Catalyze the addition of sialic acid in an α2-3 linkage to Gal. wikipedia.org

Data Table: Sialyl Lewis X in Disease Contexts

Disease ContextRole of sLexAssociated Findings
InflammationMediates leukocyte adhesion and extravasation by binding to selectins. ontosight.aiwikipedia.orgdextrauk.comConstitutively expressed on granulocytes and monocytes; induced on activated T and B lymphocytes. wikipedia.org
CancerInvolved in tumor cell metastasis by facilitating extravasation. ontosight.aiwikipedia.orgaacrjournals.orgOverexpressed in various cancers (e.g., Hodgkin's lymphoma, adenocarcinomas); correlates with tumor stage and survival. wikipedia.orgaacrjournals.org
ImmunodeficiencyDefective synthesis leads to impaired leukocyte function. wikipedia.orgAssociated with leukocyte adhesion deficiency type 2. wikipedia.org
Liver DiseaseInflammation-associated antigen. wikipedia.orgOverexpressed on diseased liver cells. wikipedia.org
Pancreatic CancerPotential biomarker, especially in combination with sialyl Lewis A. explorationpub.comHigher sLeX/ceruloplasmin ratio in patients; used in biomarker panels. explorationpub.com
Acute Lymphoblastic Leukemia (ALL)Sialylation modifications are relevant to disease progression and immune evasion. researchgate.netStudies explore the role of sialic acids and their binding partners (Siglecs) in ALL. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H72N2O33 B8181707 SialylLexpenta

Properties

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72N2O33/c1-11-23(58)28(63)29(64)39(69-11)75-35-22(45-13(3)53)38(76-36-26(61)18(8-49)70-40(30(36)65)73-32(17(57)7-48)24(59)15(55)5-46)72-20(10-51)33(35)74-41-31(66)37(27(62)19(9-50)71-41)78-43(42(67)68)4-14(54)21(44-12(2)52)34(77-43)25(60)16(56)6-47/h5,11,14-41,47-51,54-66H,4,6-10H2,1-3H3,(H,44,52)(H,45,53)(H,67,68)/t11-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,43-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEFTLKRJLOCFD-HTLVECFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)CO)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)CO)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72N2O33
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127923-85-7
Record name O-(N-Acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-O-[6-deoxy-α-L-galactopyranosyl-(1→3)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127923-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Mechanisms and Biological Functions of Sialyl Lewis X

Sialyl Lewis X in Cell Adhesion and Migration Processes

Sialyl Lewis X is a pivotal player in the initial, transient adhesion events between cells, often referred to as tethering and rolling. This process is essential for leukocytes to move from the bloodstream to sites of inflammation or infection, as well as for the normal circulation of lymphocytes. wikipedia.orgexplorationpub.com The interaction between sLeX on the surface of leukocytes and selectins on endothelial cells facilitates this crucial step in the inflammatory cascade. wikipedia.orgexplorationpub.compnas.org

Detailed Ligand-Receptor Interactions with Selectin Family Members (L-selectin, E-selectin, P-selectin)

Sialyl Lewis X serves as a common carbohydrate determinant recognized by all three members of the selectin family: L-selectin, E-selectin, and P-selectin. researchgate.netnih.govmdpi.comnih.gov These selectins are C-type lectins, meaning their carbohydrate-binding activity is calcium-dependent. nih.govmdpi.comaacrjournals.org

E-selectin (Endothelial-leukocyte adhesion molecule-1 [ELAM-1]): Primarily expressed on activated endothelial cells, E-selectin strongly binds to sLeX presented on various glycoproteins and glycolipids on leukocytes. pnas.orgmdpi.comaacrjournals.orgcapes.gov.br This interaction is crucial for the recruitment of leukocytes to inflammatory sites. pnas.orgcapes.gov.br The binding affinity of E-selectin to sLeX is reported to be in the millimolar range, specifically around 0.72 mM. mdpi.com

P-selectin (GMP-140): Found on activated endothelial cells and platelets, P-selectin also recognizes sLeX. nih.govmdpi.comaacrjournals.org While sharing homology with E-selectin in its lectin domain, P-selectin's interaction with its ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), often requires the presence of sulfated tyrosine residues in addition to sLeX for full affinity. mdpi.comnih.govglycoforum.gr.jp The binding affinity of P-selectin to sLeX is approximately 7.8 mM. mdpi.com

L-selectin (Leukocyte adhesion molecule-1 [LECAM-1]): Expressed on most leukocytes, L-selectin binds to ligands, including sulfated forms of sLeX (like sialyl 6-sulfo Lewis X), found on high endothelial venules (HEVs) in lymphoid tissues. pnas.orgnih.govnih.govaacrjournals.orgglycoforum.gr.jp This interaction is vital for lymphocyte homing to lymph nodes. pnas.orgnih.govglycoforum.gr.jp L-selectin has been shown to bind directly to sLeX in a calcium-dependent manner, with a reported binding affinity of 3.9 mM. nih.govmdpi.com

The minimal structural determinant recognized by the lectin domain in all three selectins is the sLeX tetrasaccharide and its isomer, sialyl Lewis A (sLeA). mdpi.com

Biophysical Characterization of Sialyl Lewis X-Mediated Adhesion Events

Biophysical studies have investigated the mechanics of sLeX-mediated adhesion. Using techniques like atomic force microscopy (AFM) and cell-free systems, researchers can characterize the forces and dynamics of the interactions between sLeX and selectins. nih.govplos.orgacs.orgnih.gov

Studies using sLeX-coated microspheres interacting with selectin-coated substrates under flow have demonstrated the fundamental role of sLeX in mediating rolling adhesion. nih.govnih.gov These cell-free systems have revealed that rolling velocity is influenced by factors such as wall shear stress and selectin density. nih.gov Furthermore, the "shear threshold effect," where rolling interactions require shear stress above a certain value, has been observed in L-selectin and sLeX interactions in a cell-free system, suggesting the physical chemistry of the interaction is a primary driver of this phenomenon. nih.gov

AFM studies have also been used to explore the forces involved in membrane tether formation mediated by sLeX-selectin bonding. plos.org These studies can provide insights into the mechanical steps governing cellular processes like monocyte transmigration. plos.org The concentration of ligands and receptors, as well as the presence of other molecules like polyethylene (B3416737) glycol (PEG), can influence the formation and characteristics of adhesion domains. acs.org

Cellular Consequences of Aberrant Sialyl Lewis X Expression in Adhesion Dynamics

Aberrant expression of sLeX is frequently associated with pathological conditions, most notably cancer progression and metastasis. mdpi.comnih.govpnas.orgnih.govoncotarget.comembopress.org Increased sLeX expression on cancer cells can enhance their adhesion to endothelial cells, a critical step in the metastatic cascade that allows cancer cells to extravasate from the bloodstream and form secondary tumors. mdpi.comnih.govpnas.orgnih.govoncotarget.com

Studies have shown that the level of sLeX expression directly correlates with the ability of cancer cells to adhere to E-selectin and metastasize. pnas.orgembopress.org For instance, melanoma cells engineered to express higher levels of sLeX demonstrated increased metastatic capability, linked to enhanced adhesion to E-selectin. embopress.org Conversely, down-regulating sLeX expression in cancer cell lines can lead to reduced selectin binding and decreased metastatic potential. mdpi.com

However, the relationship between sLeX expression and tumor behavior can be complex. In some cases, excessive expression of sLeX on tumor cells can paradoxically lead to their rejection by natural killer (NK) cells. pnas.orgembopress.org This suggests a delicate balance in sLeX expression levels that can either promote metastasis through selectin binding or trigger immune surveillance. embopress.org

Aberrant sLeX expression has also been implicated in other conditions, such as unexplained recurrent miscarriages, where altered glycosylation patterns, including sLeX, might affect the adhesion of trophoblast cells to the endometrium. frontiersin.orgfrontiersin.org

Immunological Roles of Sialyl Lewis X

Sialyl Lewis X plays significant roles in the immune system, primarily through its involvement in leukocyte trafficking and recognition processes. wikipedia.orgexplorationpub.comresearchgate.net

Sialyl Lewis X Expression on Immune Cells (e.g., Lymphocytes, Neutrophils, T cells)

Sialyl Lewis X is constitutively expressed on certain immune cell populations, including granulocytes and monocytes. wikipedia.orgpnas.orgcapes.gov.br This expression is crucial for their inflammatory extravasation. wikipedia.orgpnas.org

Resting T and B lymphocytes typically exhibit low or absent sLeX expression, but its expression is strongly induced upon activation. wikipedia.orgpnas.org Among T lymphocytes, sLeX is preferentially expressed on activated T helper 1 (Th1) cells compared to Th2 cells. wikipedia.orgpnas.org Sialyl Lewis X is also found on a subset of memory T lymphocytes. explorationpub.com Regulatory T cells (Tregs), a subpopulation of CD4+ T cells with immunosuppressive functions, also express sLeX, and this expression is associated with activated and highly suppressive Tregs in humans and mice. aai.orgpnas.org

The expression of sLeX on different immune cell subsets is regulated by specific fucosyltransferases, such as fucosyltransferase VII (FucT-VII), which is essential for sLeX synthesis on monocytes and granulocytes, and also involved in its expression on CD4+ T cells. pnas.orgaai.orgpnas.org

Data on sLeX expression on various immune cells can be summarized as follows:

Immune Cell TypeSialyl Lewis X ExpressionNotes
GranulocytesConstitutive HighMediates inflammatory extravasation. wikipedia.orgpnas.orgcapes.gov.br
MonocytesConstitutive HighMediates inflammatory extravasation. wikipedia.orgpnas.orgcapes.gov.br
Resting T LymphocytesLow/AbsentInduced upon activation. wikipedia.orgpnas.org
Activated T LymphocytesInduced HighPreferential on Th1 cells. wikipedia.orgpnas.org
B LymphocytesInduced upon activation
Natural Killer (NK) CellsLow Levels on a portion capes.gov.br
Regulatory T Cells (Tregs)Expressed on activated/functional subsets aai.orgpnas.org

Regulation of Lymphocyte Homing and Circulation Pathways

Sialyl Lewis X plays a vital role in regulating lymphocyte homing, the process by which lymphocytes migrate to specific lymphoid organs and tissues. wikipedia.orgexplorationpub.comnih.govfrontiersin.org The interaction between L-selectin on lymphocytes and its ligands, including sulfated sLeX, on HEVs in lymph nodes is a key step in lymphocyte entry into these tissues. pnas.orgnih.govaacrjournals.orgglycoforum.gr.jp

Studies using genetically modified mice deficient in specific glycosyltransferases involved in sLeX synthesis have underscored the importance of sLeX in lymphocyte homing. explorationpub.comnih.gov For example, deficiencies in certain sialyltransferases and fucosyltransferases have been shown to significantly reduce lymphocyte homing to peripheral lymph nodes. explorationpub.com

Beyond lymph nodes, sLeX, particularly in its sulfated form, is also involved in the homing of specific T cell subsets to other tissues, such as the skin and gut, through interactions with E- and P-selectins and in synergy with chemokine receptors. glycoforum.gr.jp

The expression of sLeX on lymphocytes and the subsequent selectin interactions are tightly regulated, contributing to the precise control of immune cell distribution and function within the body. pnas.orgfrontiersin.org

Sialyl Lewis X Modulation of Inflammatory Responses

Sialyl Lewis X is a key ligand for the selectin family of adhesion molecules, which are critical mediators of leukocyte trafficking during inflammatory responses. glycoforum.gr.jpgoogle.comatsjournals.orgatsjournals.orgoup.com The interaction between sLeX on leukocytes and E-selectin and P-selectin on activated endothelial cells facilitates the initial rolling and subsequent adhesion of leukocytes to the vascular wall, a crucial step for their extravasation into inflamed tissues. glycoforum.gr.jpgoogle.comatsjournals.orgatsjournals.org

Research indicates that conventional sialyl Lewis X plays a major role in the inflammatory response. glycoforum.gr.jp For instance, studies in a murine model of hypersensitivity pneumonitis demonstrated that inhibiting the binding of E- and P-selectin to sLeX molecules suppressed the inflammatory response, evidenced by a reduction in lymphocyte infiltration into the lung parenchyma and granuloma formation. atsjournals.orgatsjournals.org This suggests that the molecular interaction between sLeX and E- and P-selectins mediates lymphocyte recruitment critical for the inflammatory process in this model. atsjournals.org

The expression of sialyl Lewis X on certain glycoproteins, such as α1-acid glycoprotein, has been shown to increase during acute inflammation, potentially influencing the influx of sLeX-expressing leukocytes into inflamed areas. oup.com

Involvement of Sialyl Lewis X in Reproductive Biology

Sialyl Lewis X is significantly involved in key aspects of reproductive biology, including sperm-egg recognition and embryonic development. explorationpub.com

Molecular Basis of Sperm-Egg Recognition and Binding Mediated by Sialyl Lewis X

In humans, sialyl Lewis X is the most abundant terminal sequence on the glycans of the zona pellucida (ZP), the outer matrix surrounding the egg. wikipedia.orgexplorationpub.comresearchgate.net This carbohydrate structure plays a vital role in the recognition and binding of sperm to the egg, an essential step for fertilization. wikipedia.orgcreative-biolabs.com Studies using the hemizona assay, which assesses sperm-ZP binding in vitro, have shown that the presence of sialyl Lewis X can significantly inhibit sperm-ZP binding, suggesting that sperm possess lectins or receptor proteins that recognize sLeX on the zona pellucida. wikipedia.org

Detailed research findings highlight that glycoconjugates terminated with sLeX sequences or antibodies targeting this sequence largely inhibit sperm-ZP binding, confirming sLeX as a major carbohydrate ligand for human sperm-egg interaction. researchgate.net Compared to unbound spermatozoa, those bound to the ZP or sLeX exhibit better fertilization potential and quality in terms of morphology, DNA integrity, and other factors. hkmj.org Several sLeX-binding proteins on capacitated human spermatozoa have been identified, including chromosome 1 open reading frame 56 (C1orf56), ZP-binding protein 1, heat shock-related 70 kDa protein 2, and sperm acrosome membrane-associated protein 1. hkmj.org

Sialyl Lewis X in Embryonic Development and Differentiation

Sialyl Lewis X expression is developmentally regulated and plays a role in embryonic processes beyond fertilization. biologists.com It has been implicated in the adhesion of the embryo to the maternal uterine endometrium during implantation. explorationpub.comfrontiersin.orgoup.com The expression of sLeX in the human endometrium is temporally regulated, reaching peak levels during the implantation window. frontiersin.org The sLeX/L-selectin adhesion system at the maternal and embryonic interface is thought to regulate the adhesion of the embryo to the uterine epithelium. explorationpub.com In vitro models have demonstrated that interleukin-1 beta (IL-1β), a factor involved in implantation, enhances the expression of sLeX in endometrial cells, and blocking sLeX with antibodies reduces trophoblast adhesion to these cells. oup.com

Furthermore, sLeX expression has been observed to define distinct stages of chicken B cell maturation during embryogenesis. biologists.comnih.gov Immature B cell progenitors express sLeX, and a developmental switch occurs later, resulting in the loss of sLeX expression and the acquisition of the related Lewis X structure. biologists.comnih.gov This suggests that changes in cell-surface glycosylation, including sLeX expression, play a role in B cell development and potentially lymphocyte migration during embryogenesis. biologists.comnih.gov

Sialyl Lewis X in Host-Pathogen Interplay

Sialyl Lewis X and other sialylated glycans are utilized by various pathogens for host interaction, including viral entry and bacterial adherence and immune evasion. researchgate.netnih.gov

Mechanisms of Viral Entry and Infection via Sialyl Lewis X Receptors (e.g., Influenza A Virus, MERS-CoV)

Sialic acids, including those found in the sialyl Lewis X structure, serve as receptors for several viruses, facilitating their attachment and entry into host cells. mdpi.comcambridge.org Influenza A viruses, for example, utilize hemagglutinin to bind to host cell surface sialic acids. nih.gov The specific linkage of sialic acid (e.g., α2,3 or α2,6) influences viral tropism and binding affinity. mdpi.comcambridge.org

Middle East respiratory syndrome coronavirus (MERS-CoV) also interacts with sialosides, including sialyl Lewis X, for initial attachment to host cells before engaging its primary entry receptor, dipeptidyl peptidase 4 (DPP4). nih.govnih.gov Cryo-electron microscopy structures have shown that MERS-CoV spike glycoprotein binds to sialyl Lewis X via a conserved groove, and this interaction is essential for attachment and entry into human airway epithelial cells. nih.gov MERS-CoV demonstrates a binding preference for α2,3-linked sialosides, such as those found in sLeX, over α2,6-linked receptors. nih.gov

Bacterial Adherence and Evasion of Host Immunity Through Sialyl Lewis X Mimicry

Some bacteria exploit host sialylated glycans, including sLeX, for adherence and immune evasion. Helicobacter pylori, a bacterium that colonizes the gastric mucosa, can attach to sialyl-dimeric-Lewis X antigens expressed on host cell membranes. oup.com This attachment appears to be mediated in part by the H. pylori adhesin SabA, and the expression of sialylated glycoconjugates can be upregulated by the inflammation provoked by the infection itself, a form of selectin mimicry by the bacterium. oup.com This interaction may contribute to the bacterium's ability to persist in the host. oup.com

Staphylococcus aureus is another example of a bacterium that interacts with sialylated glycans. nih.gov Some Staphylococcus aureus proteins, such as staphylococcal superantigen-like protein 5 (SSL5) and staphylococcal enterotoxin-like X (SElX), have been shown to bind to sialyl Lewis X on host cells. nih.gov SSL5 directly binds to PSGL-1, a glycoprotein modified with sLeX, on leukocytes, potentially preventing its interaction with P-selectin and contributing to immune evasion. nih.gov SElX also binds to neutrophils and monocytes via multiple glycosylated surface receptors, disrupting IgG-mediated phagocytosis. nih.gov

Sialyl Lewis X as a Modulator of Cellular Signaling Pathways

Sialyl Lewis X can influence cellular signaling through various mechanisms, often initiated by its interaction with binding partners, notably the selectin family members E-, P-, and L-selectin mdpi.comglycoforum.gr.jpatsjournals.org. These interactions can trigger "outside-in" signaling events, transmitting signals from the cell membrane to the nucleus and influencing downstream cellular behaviors mdpi.com.

Research has demonstrated that Sialyl Lewis X expression and its interactions can modulate several key signaling pathways:

PI3K/Akt Signaling Pathway: Studies have indicated a link between Sialyl Lewis X and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. In acute myeloid leukemia cells, manipulation of fucosyltransferase VII (FUT7) and sialyltransferase IV (ST3Gal IV), enzymes involved in sLeX synthesis, modulated the activity of the PI3K/Akt pathway, affecting multidrug resistance nih.gov. Additionally, targeting sialyl Lewis glycans on CD44v6 in human epithelial cells activated Akt signaling nih.gov. Conversely, some findings suggest that certain gangliosides containing sialic acid, including increased GM3 mediated by ST3Gal4 downregulation, can activate the PI3K/Akt pathway encyclopedia.pub.

MAPK Signaling Pathway: Sialyl Lewis X has also been implicated in modulating Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2 and p38 MAPK. Interaction of cancer cells expressing sLeX with E-selectin can activate the SAPK/p38 signaling pathway, contributing to cell adhesion and motility nih.gov. Inhibition of fucosylation, which affects sLeX expression, has been shown to reduce the activation of ERK1/2 and p38 MAPK in breast cancer cells aspic.pt. Furthermore, Helicobacter pylori infection, which involves recognition of Lewis antigens like sLeX, has been linked to MAPK signaling in gastric inflammation researchgate.net. TNF-α can also upregulate ST3GAL4 and sLeX expression through ERK and p38 MAPK signaling pathways portlandpress.com.

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain enhancer of activated B cells (NF-κB) pathway is another target of Sialyl Lewis X-related modulation. In the context of inflammation, NF-κB activation can induce the expression of fucosyl- and sialyltransferases, leading to increased sLeX expression mdpi.com. Conversely, plant-derived polysaccharides that ameliorate colitis have been reported to suppress NF-κB signaling, highlighting the interplay between glycans and this pathway nih.gov. L-selectin, a binding partner for sLeX (including 6-sulfo sLeX), has been shown to activate the NF-κB pathway in fibroblast-like synoviocytes in rheumatoid arthritis researchgate.net.

Src and FAK Signaling: Targeting sialyl Lewis glycans on CD44v6 in human intestinal epithelial cells has been shown to increase the phosphorylation and activation of Src and Focal Adhesion Kinase (FAK), indicating their involvement in glycan-mediated signaling related to cell proliferation and migration nih.gov.

The influence of Sialyl Lewis X on these pathways is often context-dependent, varying based on the cell type, the specific glycoprotein or glycolipid carrying the epitope, and the cellular environment (e.g., inflammatory or cancerous) mdpi.commdpi.com. The interaction with selectins appears to be a primary trigger for many of these signaling events mdpi.comglycoforum.gr.jpatsjournals.org.

Detailed research findings illustrate the complex interplay between Sialyl Lewis X and cellular signaling. For instance, in breast cancer, inhibiting fucosylation and thus sLeX/a expression significantly reduced the activation of ERK1/2 and p38 MAPK pathways, alongside decreased cell proliferation and migration aspic.pt.

Table 1: Modulation of Signaling Pathways by Sialyl Lewis X (Examples from Research)

Signaling PathwayCellular Context / ConditionObserved Effect of sLeX or Related ModulationKey Molecules/Interactions InvolvedSource
PI3K/AktAcute Myeloid Leukemia cells (MDR)Modulation of pathway activity linked to multidrug resistanceFUT7, ST3Gal IV nih.gov
PI3K/AktHuman Intestinal Epithelial Cells (Injury)Activation of Akt (Thr308 and Ser473 phosphorylation)Targeting sialyl Lewis glycans on CD44v6 nih.gov
PI3K/AktRenal Cell CarcinomaActivation of pathway associated with malignant progressionDownregulation of ST3Gal4 (leading to increased GM3) encyclopedia.pub
MAPK (ERK1/2, p38)Breast Cancer CellsReduced activation of ERK1/2 and p38 MAPKInhibition of fucosylation (affecting sLeX/a expression) aspic.pt
MAPK (p38)Cancer Cells interacting with EndotheliumActivation of SAPK/p38 pathwayInteraction with E-selectin nih.gov
MAPKGastric Epithelial Cells (H. pylori infection)Involved in Lewis antigen expression and colonization densityH. pylori interaction, Lewis antigens (including sLeX) researchgate.net
MAPK (ERK, p38)Lung Epithelial Cells (TNF-α stimulation)Involved in upregulation of ST3GAL4 and sLeX expressionTNF-α, ATF2 transcription factor portlandpress.com
NF-κBInflamed Bronchial AirwaysActivation induces expression of fucosyl- and sialyltransferases (increasing sLeX)Pro-inflammatory cytokines, IκB kinase/ERK pathway mdpi.com
NF-κBFibroblast-Like Synoviocytes (Rheumatoid Arthritis)Activation of NF-κB signaling pathwayL-selectin interaction (ligand includes 6-sulfo sLeX) researchgate.net
Src, FAKHuman Intestinal Epithelial Cells (Injury)Increased phosphorylation/activation of Src (Tyr416) and FAK (Tyr925)Targeting sialyl Lewis glycans on CD44v6 nih.gov

These findings underscore the multifaceted role of Sialyl Lewis X in cellular signaling, extending its function beyond simple cell adhesion to actively participating in and modulating complex intracellular networks that govern cell behavior in both physiological and pathological contexts.

Biosynthesis, Genetic Regulation, and Cellular Localization of Sialyl Lewis X

Enzymatic Pathways Governing Sialyl Lewis X Synthesis

The final structure of Sialyl Lewis X is achieved through the addition of a sialic acid residue in an α2-3 linkage to the galactose and a fucose residue in an α1-3 linkage to the N-acetylglucosamine of the lactosamine precursor. wikipedia.orgnih.gov

Key Glycosyltransferases: Fucosyltransferases (e.g., FUT3, FUT6), Sialyltransferases (e.g., ST3GAL4)

The biosynthesis of Sialyl Lewis X is primarily catalyzed by specific fucosyltransferases and sialyltransferases. In humans, several α1,3-fucosyltransferases (FUTs) are involved, including FUT3, FUT5, FUT6, and FUT7. wikipedia.orgnih.gov These enzymes are responsible for adding the fucose residue in the α1-3 linkage. While multiple FUTs can contribute, studies indicate that FUT7 and FUT6 are major contributors to sLeX biosynthesis in humans, with FUT3 and FUT5 playing lesser roles. nih.gov

The α2,3-sialylation step, which adds sialic acid to the galactose residue, is mediated by β-galactoside α2,3-sialyltransferases (ST3GALs). ST3GAL3, ST3GAL4, and ST3GAL6 are known to participate in the synthesis of the sLeX precursor. wikipedia.orgnih.gov Specifically, ST3GAL4 appears to be a key enzyme for the α2,3-sialylation step in sLeX biosynthesis in certain tissues, such as normal and cancer colonic tissues. mdpi.com

Glycosyltransferase Cooperativity and Pathway Regulation

The biosynthesis of complex glycans like Sialyl Lewis X often involves the cooperative action of multiple glycosyltransferases. The availability of specific sugar nucleotide donors and the localization of these enzymes within the Golgi apparatus are crucial for efficient pathway progression. researchgate.net The sequential action of sialyltransferases and fucosyltransferases is critical for the correct formation of the sLeX epitope. For example, the synthesis of sulfated and sialylated Lewis X structures involves a specific order of enzymatic steps, where the action of one transferase can influence the ability of another to act on the growing glycan chain. oup.com Competition between enzymes synthesizing alternative structures can also regulate sLeX levels. mdpi.com

Transcriptional and Epigenetic Control of Sialyl Lewis X Expression

The expression levels of Sialyl Lewis X are significantly influenced by the transcriptional and epigenetic regulation of the genes encoding the glycosyltransferases involved in its synthesis. Altered expression of these enzymes is frequently observed in various physiological and pathological conditions, including inflammation and cancer. nih.govglycoforum.gr.jp

Gene Expression Profiling of Glycosyltransferase Genes

Data Table: Relative mRNA Expression of Key Glycosyltransferase Genes in NSCLC (Example based on research findings)

GeneRelative mRNA Expression (Tumor vs. Normal Fold Change)Significance (Example)
FUT3~2.3-fold increaseMarginally significant researchgate.net
FUT6~5.3-fold increaseP<0.001 researchgate.net
FUT7~2.0-fold increaseP<0.05 researchgate.net
ST3GAL3No significant change- spandidos-publications.comresearchgate.net
ST3GAL4~2.0-fold decreaseP<0.05 spandidos-publications.comresearchgate.net
ST3GAL6~2.5-fold decreaseP<0.05 spandidos-publications.comresearchgate.net

Note: This table is illustrative and based on findings from a specific study in NSCLC. Actual values and significance may vary depending on the study and tissue type. spandidos-publications.comresearchgate.net

MicroRNA and Other Non-coding RNA Regulation of Sialyl Lewis X Biosynthesis

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs), play a significant role in regulating gene expression, including that of glycosyltransferases involved in Sialyl Lewis X biosynthesis. unibo.itnih.gov miRNAs can bind to the mRNA of glycosyltransferases, leading to mRNA degradation or translational repression, thereby affecting enzyme levels and subsequent glycan synthesis. nih.govnih.gov For example, ST3GAL4 has been identified as a target of certain miRNAs, such as miR-370 and miR-193b, which can influence sLeX expression and related cellular functions like cell adhesion. researchgate.net The complex interplay between ncRNAs and glycosylation pathways is an active area of research, revealing intricate regulatory networks that control sLeX expression in various physiological and pathological contexts. unibo.itnih.gov

Epigenetic Modifications (e.g., DNA Methylation, Histone Acetylation) Affecting Sialyl Lewis X Levels

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in regulating the expression of glycosylation-related genes (glycogenes), which in turn affects the levels of glycan structures like Sialyl Lewis X nih.govresearchgate.net. DNA methylation, particularly in CpG-rich regions (CpG islands) within gene promoters, is often associated with gene silencing nih.gov. Histone modifications, such as acetylation and methylation, can alter chromatin structure and affect the accessibility of genes to transcription factors, thereby influencing gene expression nih.govnih.gov.

Aberrant glycosylation patterns, including the neo-synthesis of structures like Sialyl Lewis X, are frequently observed in cancer and can be linked to the epigenetic deregulation of glycogenes nih.govpmf.hr. For instance, promoter hypermethylation of certain glycosyltransferase genes, such as B4GALNT2 and ST3GAL6, has been associated with altered expression of cancer-associated carbohydrate antigens in gastric and colon cancers pmf.hr. While direct studies specifically detailing the impact of DNA methylation or histone acetylation on the expression of FUT and ST3GAL genes in the context of Sialyl Lewis X are ongoing, the general principle of epigenetic control over glycoenzyme expression is well-established nih.govresearchgate.netresearchgate.net. Studies have shown that histone deacetylase inhibitors can influence the production of sialyl Lewis antigens, suggesting a role for histone acetylation in their regulation plos.orgresearchgate.net.

Cellular Compartmentalization and Presentation of Sialyl Lewis X

Sialyl Lewis X is primarily presented on the cell surface, attached to various glycoconjugates wikipedia.orgexplorationpub.comexplorationpub.com. Its synthesis occurs within the Golgi apparatus, where glycosyltransferases sequentially add monosaccharides to form the final tetrasaccharide structure plos.org. Following synthesis, Sialyl Lewis X-bearing glycoconjugates are transported to the plasma membrane.

Sialyl Lewis X on Glycoproteins: N-linked and O-linked Glycans

Sialyl Lewis X is commonly found as a terminal structure on both N-linked and O-linked glycans of cell surface glycoproteins wikipedia.orgexplorationpub.comexplorationpub.comnih.gov.

On N-linked glycans, Sialyl Lewis X can be attached to complex-type structures, often on lactosamine-type antennae google.com. The elongation of polylactosaminic chains bearing Sialyl Lewis X on N-linked chains can involve β-1,6 branching mdpi.comnih.gov.

On O-linked glycans, Sialyl Lewis X is frequently found on mucin-type glycans, particularly those with a Core 2 structure wikipedia.orgexplorationpub.comsigmaaldrich.com. The biosynthesis of Sialyl Lewis X on O-linked chains can be strongly dependent on enzymes like Core 2 GlcNAc transferase (C2GnT) mdpi.comoup.com. PSGL-1 (P-selectin glycoprotein (B1211001) ligand-1) is a notable example of a glycoprotein that carries Sialyl Lewis X on O-linked glycans and serves as a ligand for selectins wikipedia.orgsigmaaldrich.com.

Research findings indicate that the presence and specific linkages of Sialyl Lewis X on glycoproteins can vary depending on the cell type and physiological or pathological state mdpi.comnih.gov. For instance, studies have investigated the presence of sialylated Lewis X antigen-bearing glycoproteins in human plasma and found changes associated with conditions like breast cancer nih.gov.

Sialyl Lewis X on Glycolipids (Glycosphingolipids)

In addition to glycoproteins, Sialyl Lewis X is also expressed on glycolipids, specifically glycosphingolipids wikipedia.orgexplorationpub.comexplorationpub.comjst.go.jpsigmaaldrich.com. Glycosphingolipids consist of a carbohydrate moiety linked to a ceramide lipid tail jst.go.jpsigmaaldrich.comwikipedia.org. Sialyl Lewis X can be displayed on the terminus of these glycolipids on the cell surface wikipedia.orgjst.go.jp.

Sialyl Lewis X glycosphingolipids can be simple or form more complex, branched structures jst.go.jp. They are found in various tissues and play roles in cell adhesion and recognition jst.go.jpwikipedia.org. For example, Sialyl Lewis X glycosphingolipids on neutrophils and platelets can function as ligands for endothelial E-selectin, mediating cell rolling jst.go.jp. In malignancy, the neoexpression of Sialyl Lewis X glycosphingolipids by tumors may contribute to metastasis jst.go.jp.

Studies on lens tissues have shown the localization of Sialyl Lewis X epitopes on glycosphingolipids in specific regions, suggesting their involvement in lens fiber development researchgate.netoup.com.

Membrane Trafficking and Turnover of Sialyl Lewis X-Bearing Glycoconjugates

The cellular presentation of Sialyl Lewis X is a dynamic process involving the trafficking and turnover of the glycoconjugates that carry this structure. Following synthesis in the Golgi apparatus, Sialyl Lewis X-bearing glycoproteins and glycolipids are transported to the cell surface via vesicular transport pathways.

The turnover of glycoconjugates at the cell surface can be influenced by various factors, including enzymatic cleavage by glycosidases (such as sialidases) and endocytosis nih.govpnas.org. Sialidases, for instance, can remove sialic acid residues from Sialyl Lewis X, potentially affecting its function and recognition by selectins nih.gov. Studies have investigated the role of specific sialidases, like NEU4, in the regulation of Sialyl Lewis antigens on colon cancer cells through desialylation of O-glycans nih.gov.

Metabolic engineering strategies using modified sugars can also be employed to study the dynamics and turnover of Sialyl Lewis X-bearing glycoconjugates nih.govpnas.org. These methods allow for the labeling and visualization of glycans, providing insights into their localization, trafficking, and turnover within cells pnas.org. Impairing the biosynthesis of Sialyl Lewis X through such methods can remodel the cell surface and affect cell adhesion properties nih.gov.

The expression levels of Sialyl Lewis X on the cell surface are a result of the balance between its biosynthesis, transport to the membrane, and its subsequent turnover and degradation. This dynamic regulation is crucial for the diverse biological roles of Sialyl Lewis X in processes such as cell adhesion, immune responses, and development wikipedia.orgexplorationpub.comexplorationpub.comjst.go.jp.

Advanced Synthetic Strategies for Sialyl Lewis X and Its Analogues

Chemoenzymatic Synthesis of Sialyl Lewis X

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods, leveraging the high regio- and stereoselectivity of enzymes while utilizing the flexibility of chemical synthesis for preparing complex structures and intermediates. rsc.orgresearchgate.netnih.gov This approach is particularly advantageous for the synthesis of sialic acid-containing structures, including those with diverse sialic acid forms and linkages. researchgate.net

Enzymatic Glycosylation Utilizing Glycosyltransferases and Glycosidases

Enzymatic glycosylation employs glycosyltransferases and glycosidases to catalyze the formation of glycosidic bonds with high specificity. nih.govnih.govmdpi.com Glycosyltransferases facilitate the transfer of specific sugar moieties from activated donor molecules, such as sugar nucleotides, onto acceptor compounds. nih.govmdpi.com Glycosidases, while primarily known for cleaving glycosidic bonds, can also be manipulated to catalyze bond formation through transglycosylation reactions. nih.govmdpi.com

Early attempts at enzymatic synthesis of sLeX utilized α2-3 sialyltransferase and α3/4 fucosyltransferase isolated from natural sources. explorationpub.com Recombinant enzymes have also been successfully employed. For instance, a combination of recombinant L-fucokinase/GDP-fucose pyrophosphorylase (FKP) and α-(1→3)-fucosyltransferase has been used for the facile synthesis of the sLeX tetrasaccharide glycan and its derivatives in excellent yield. researchgate.netnih.gov In this system, the fucosyl donor, GDP-fucose, can be generated in situ by cofactor recycling using pyruvate (B1213749) kinase. researchgate.netnih.gov

Another chemoenzymatic approach for synthesizing α-(2→3)-linked sialosides, a component of sLeX, involves a one-pot reaction using CMP-sialic acid synthetase and α-(2→3)-sialyltransferase. nih.gov Bacterial sialyltransferase mutants have also been utilized to catalyze the transfer of different sialic acid forms to Lewis X antigens. rsc.orgescholarship.orgescholarship.orgresearchgate.net

Integrated Chemoenzymatic Approaches for Complex Sialyl Lewis X Structures

Integrated chemoenzymatic approaches combine chemical steps with enzymatic glycosylation to synthesize more complex sLeX structures, such as glycopeptides containing sLeX epitopes. nih.govresearchgate.netresearchgate.net These strategies often involve the chemical synthesis of a core structure or peptide backbone, followed by enzymatic glycosylation to attach the sLeX glycan.

One method involves the chemical synthesis of a disaccharide, which is then sequentially sialylated and fucosylated using enzymes. rsc.org Another integrated approach utilizes hydrophobic tags to facilitate liquid-phase chemical peptide synthesis and product separation, followed by enzymatic glycosylations using glycosyltransferases to install complex glycan units like sLeX. nih.gov While solid-supported procedures have been explored, the efficiency of enzyme-catalyzed reactions on resins can be limited due to the size of glycosyltransferases. nih.gov Combining solid-phase peptide synthesis with liquid-phase enzymatic glycan elongation on water-soluble polymers offers a potential solution for assembling complex glycopeptides. nih.gov

Chemoenzymatic synthesis has also been successfully applied to the systematic synthesis of O-sulfated sLeX antigens, which are structurally complex and difficult to obtain through purely chemical or enzymatic methods. rsc.orgescholarship.orgescholarship.orgresearchgate.netscispace.com These methods utilize bacterial sialyltransferase mutants and efficient one-pot multienzyme (OPME) sialylation systems. rsc.orgescholarship.orgescholarship.orgresearchgate.netscispace.com

Stereocontrolled Chemical Synthesis of Sialyl Lewis X Oligosaccharides

Chemical synthesis provides flexibility in creating diverse sLeX structures and analogues. However, achieving high stereocontrol, particularly for the α-fucosidic and α-sialosidic linkages, and managing protecting group strategies are key challenges. nih.govnih.govrsc.org

Development of Novel Glycosylation Methods for Sialyl Lewis X

The development of novel glycosylation methods has been crucial for the stereocontrolled chemical synthesis of sLeX. Challenges include the stereoselective construction of 1,2-cis-α-L-fucosides and α-D-sialosides. rsc.org

Various glycosyl donors and activation systems have been investigated. Perbenzylated thiofucosides and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycosides have been employed for the efficient preparation of the desired α-fucoside and α-sialoside linkages, respectively. rsc.org The use of a neighboring phenylsulfenyl (PhS) group as an auxiliary has been shown to facilitate and stereochemically control the formation of glycoside bonds, including in the synthesis of sLeX. rsc.org Glycosyl phosphite (B83602) methodology has also been applied to the synthesis of sLeX mimetics. acs.org

Convergent and Linear Synthesis Strategies

Both convergent and linear synthesis strategies have been applied to the chemical synthesis of sLeX oligosaccharides. Linear synthesis involves sequentially adding monosaccharide units, while convergent synthesis involves synthesizing smaller oligosaccharide blocks and then coupling them.

Convergent approaches have been reported for the synthesis of sLeX. One such strategy involves a [2+2] glycosylation between a sialylgalactosyl thioglycoside donor and a fucosylglucosamine acceptor. nih.gov This approach, utilizing an NIS/TfOH activation system, has been reported to yield fully protected sLeX with β-anomeric configuration at the reducing end. nih.gov Another convergent synthesis involved α-selective sialylation using 4-O,5-N-oxazolidone protection. nih.gov

Linear synthesis strategies typically involve building the tetrasaccharide step-by-step. Challenges in linear synthesis include achieving regioselective glycosylation, particularly on the 3,4-disubstituted N-acetylglucosamine subunit. rsc.org

Protecting Group Design and Deprotection Methodologies

Deprotection methodologies must be compatible with the sensitive glycosidic linkages and functional groups present in the sLeX structure, particularly the acid-labile fucose. nih.gov Strategies for global deprotection after the oligosaccharide backbone has been assembled are crucial steps in the synthesis. explorationpub.com The design of protecting groups that can be removed under mild conditions is an ongoing area of research in carbohydrate synthesis.

Solid-Phase Synthetic Methodologies for Sialyl Lewis X Libraries

Solid-phase synthesis offers a powerful approach for the rapid assembly of oligosaccharides and the generation of glycan libraries. This methodology involves anchoring the initial monosaccharide unit to a solid support, followed by sequential coupling and deprotection steps while the growing chain remains attached to the resin. diva-portal.org This approach facilitates purification, as excess reagents and byproducts can be easily removed by washing the solid support.

While solid-phase synthesis has been highly successful for peptides and oligonucleotides, its application to complex oligosaccharides like Sialyl Lewis X is more challenging due to the complexity of glycosylation reactions and the need for efficient, on-resin monitoring. diva-portal.org Despite these difficulties, progress has been made in developing solid-phase strategies for sLeX and its derivatives.

One reported solid-phase synthesis of a sLeX derivative involved using a resin with a cleavable linker. explorationpub.com The synthesis commenced with the attachment of a GlcNAc building block to the resin. Subsequent steps included deprotection, glycosylation with a disaccharide donor to form a linear trisaccharide, further deprotection, and finally, α-fucosylation using a fucose donor. explorationpub.com This sequence, comprising six on-resin steps, a linker cleavage, and two in-solution deprotection steps, yielded the sLeX derivative with minimized purification efforts. explorationpub.com

Another application of solid-phase synthesis in the context of sLeX involves the parallel synthesis of sLeX mimetics, such as fucopeptides, to create libraries for screening. nih.govcapes.gov.br Utilizing a novel anchoring group, p-(acyloxymethyl)benzylidene acetal (B89532) (p-AMBA), has enabled the bidirectional functionalization of glycosylated amino acid derivatives on a solid phase, leading to the rapid generation of such libraries. nih.gov

The generation of sLeX-related tetrasaccharide libraries has also been explored through random fucosylation on a partially protected sialyl trisaccharide using solid-phase techniques. longdom.org This approach allows for the efficient creation of a library containing various sLeX-related structures. longdom.org

A key limitation in solid-phase oligosaccharide synthesis is the difficulty in analyzing reaction outcomes while the product is still attached to the support. diva-portal.org The lack of efficient on-resin analytical tools can lead to the accumulation of side products and complicate the purification of the final product. diva-portal.org However, techniques like gated decoupling 13C NMR with 13C-enriched protecting groups have been explored for quantitative monitoring of solid-phase synthesis, including that of the sLeX tetrasaccharide. diva-portal.org

Rational Design and Synthesis of Sialyl Lewis X Mimetics and Glyco-conjugates

The biological significance of Sialyl Lewis X, particularly its role in selectin binding, has driven significant research into the rational design and synthesis of sLeX mimetics and glycoconjugates. nih.govpnas.orgcapes.gov.brresearchgate.net The goal is often to develop molecules that can modulate the interactions between sLeX and selectins, with potential therapeutic applications in inflammatory diseases and cancer. nih.govnih.govresearchgate.net

Rational design of sLeX mimetics typically involves understanding the key structural features of sLeX that are crucial for binding to its protein receptors, such as E- and P-selectins. nih.govpnas.orgresearchgate.net Structural information obtained from techniques like NMR, protein crystallography, and molecular modeling provides valuable insights into these interactions. nih.govresearchgate.net

Various strategies have been employed in the design of sLeX mimetics. These include simplifying the complex carbohydrate structure, enhancing stability, and improving pharmacokinetic properties. pnas.org Modifications might involve replacing carbohydrate residues with non-carbohydrate scaffolds or incorporating functional groups that mimic the essential binding determinants of sLeX. researchgate.net For instance, the anionic carboxylate group of sialic acid, a key feature for binding, has been replaced with other negatively charged groups like sulfate (B86663) or phosphate (B84403) in some mimetics. researchgate.net

Synthesis of sLeX mimetics can involve both chemical and chemoenzymatic approaches. Chemical synthesis allows for the creation of a wide variety of structures, including non-carbohydrate scaffolds. explorationpub.com Chemoenzymatic methods, which combine chemical steps with enzymatic transformations, can be particularly useful for introducing specific glycosidic linkages or incorporating modified sugar units. nih.govnih.gov

Glycoconjugates involving Sialyl Lewis X or its mimetics are synthesized to create multivalent structures or to attach sLeX to other molecules, such as proteins, lipids, or nanoparticles. These conjugates can enhance binding affinity through the cluster effect or serve as probes, vaccines, or components of targeted drug delivery systems. researchgate.net For example, sLeX patterns have been introduced onto polymeric scaffolds like chitosan (B1678972) through chemoenzymatic synthesis to create potential selectin-binding anti-inflammatory agents. researchgate.net

The synthesis of sLeX mimetics can be challenging, often requiring multi-step procedures. researchgate.netresearchgate.net However, ongoing research aims to develop more efficient and practical synthetic routes to access diverse libraries of these molecules for biological evaluation. longdom.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches for Sialyl Lewis X

The synthesis of complex oligosaccharides like Sialyl Lewis X often involves multiple steps, extensive use of protecting groups, and significant amounts of solvents and reagents, which can generate considerable waste. Applying green chemistry principles to sLeX synthesis aims to develop more environmentally friendly and sustainable methodologies. mpg.de

Key aspects of green chemistry in this context include minimizing waste generation, using less hazardous chemicals, developing energy-efficient processes, and utilizing renewable resources. mpg.de Enzymatic synthesis offers a promising avenue for greening oligosaccharide synthesis. Enzymes are highly selective catalysts that operate under mild conditions (aqueous buffers, physiological temperatures and pH), reducing the need for harsh reagents and protecting groups. researchgate.netrsc.org

Chemoenzymatic approaches, which integrate chemical and enzymatic steps, can leverage the strengths of both methodologies to create more sustainable routes. For example, one-pot multienzyme systems have been developed for the synthesis of sLeX and its derivatives. nih.govnih.gov These systems utilize a cascade of enzymes to perform multiple transformations in a single reaction vessel, reducing the number of isolation and purification steps. nih.gov The in situ generation and recycling of expensive cofactors, such as GDP-fucose, in these enzymatic systems further contribute to sustainability and cost-effectiveness. nih.govnih.gov

Another area of focus is the development of more efficient chemical glycosylation methods that require fewer steps and less hazardous reagents. The use of stable and easily synthesized glycosyl donors, along with optimized reaction conditions, can improve the efficiency and sustainability of chemical synthesis. tandfonline.com

Furthermore, exploring alternative solvents, such as water or bio-based solvents, and developing solvent-free reactions are important aspects of green chemistry applied to carbohydrate synthesis. mpg.de The development of recyclable catalysts and solid-supported reagents can also contribute to reducing the environmental impact of sLeX synthesis.

While the complexity of sLeX synthesis presents challenges, the integration of enzymatic catalysis, one-pot reactions, and the principles of green chemistry are paving the way for more sustainable and efficient methods for producing this important glycan and its analogues. nih.govnih.govresearchgate.net

Sialyl Lewis X in Pathophysiology and Disease Mechanisms

Sialyl Lewis X in Cancer Biology and Metastasis

Aberrant glycosylation is a widely recognized hallmark of cancer, and Sialyl Lewis X is a prominent example of a cancer-associated glycan explorationpub.comnih.govoncotarget.comsci-hub.se. Increased expression of sialylated glycans, including Sialyl Lewis X, is frequently observed on the surface of cancer cells and is strongly linked to tumor progression and metastasis sci-hub.seresearchgate.net. This altered glycosylation is driven by the overexpression of specific glycosyltransferases sci-hub.seresearchgate.net.

Sialyl Lewis X as a Hallmark of Cancer-Associated Glycosylation

Altered glycosylation patterns are considered a universal aspect of cancer pathogenesis oncotarget.comsci-hub.sefrontiersin.org. Sialyl Lewis X is one of the key tumor-associated carbohydrate antigens that are aberrantly expressed in nearly every cancer type oncotarget.comsci-hub.se. Its increased expression is not merely a marker but is functionally involved in the malignant behavior of cancer cells researchgate.net. The changes in glycosylation, including increased sialylation and fucosylation leading to enhanced Sialyl Lewis X expression, are often an inevitable consequence of malignant transformation researchgate.net.

Upregulation Mechanisms of Sialyl Lewis X in Specific Cancers (e.g., Colorectal Cancer, Breast Cancer, Lung Cancer)

Upregulation of Sialyl Lewis X in cancers is primarily attributed to the altered expression of the glycosyltransferases involved in its synthesis, particularly fucosyltransferases and sialyltransferases sci-hub.seresearchgate.net.

In Colorectal Cancer (CRC) , increased expression of Sialyl Lewis X at the invasive front is associated with tumor invasion depth and tumor budding grade nih.gov. Upregulation of FUT4, an enzyme involved in sLeX biosynthesis, is observed in colon cancer nih.gov. Additionally, the upregulation of sLeX in CRC has been linked to the downregulation of B4GALNT2 nih.gov. Sialyl Lewis X expression in tumor tissues has been shown to play a role in hematogenous metastasis and cancer prognosis in CRC patients nih.gov.

In Breast Cancer , Sialyl Lewis X expression has been associated with a higher risk of metastasis, although its prognostic value can be debated depending on the study and context aacrjournals.orgpnas.org. High expression of sLeX in estrogen receptor-positive (ER-positive) breast tumors has been significantly correlated with metastasis to the bone aacrjournals.org. Genes involved in the synthesis of Sialyl Lewis X (FUT3, FUT4, and ST3GAL6) are significantly increased in estrogen receptor-alpha-negative (ER-negative) tumors compared to ER-positive ones aacrjournals.org.

In Lung Cancer , increased amounts of Sialyl Lewis X have been observed in lung carcinoma cells, and transfection with fucosyltransferase VII, which directs sLeX expression, can lead to highly metastatic cells pnas.org. Sialyl Lewis X is a polymeric glycoprotein (B1211001) elevated in lung cancer researchgate.net.

Table 1: Upregulation Mechanisms of Sialyl Lewis X in Specific Cancers

Cancer TypeAssociated Upregulation MechanismsRelevant Enzymes
Colorectal CancerIncreased expression at invasive front, linked to tumor buddingFUT4 upregulated, B4GALNT2 downregulated
Breast CancerAssociated with higher metastasis risk, especially to bone (ER+ tumors)FUT3, FUT4, ST3GAL6 increased (ER- tumors)
Lung CancerIncreased amounts, linked to high metastatic potentialFucosyltransferase VII (FUT7) directs expression

Sialyl Lewis X-Mediated Tumor Cell Adhesion, Invasion, and Angiogenesis

Sialyl Lewis X plays a crucial role in cancer metastasis by facilitating the adhesion of cancer cells to the vascular endothelium, a key step in the extravasation process wikipedia.orgnih.govresearchgate.netnih.gov. This interaction is primarily mediated by the binding of Sialyl Lewis X on tumor cells to selectins (E-, P-, and L-selectins) expressed on endothelial cells and platelets researchgate.netmdpi.comnih.gov. The rolling of cancer cells expressing selectin ligands on endothelial cells is considered a crucial step favoring the metastatic process mdpi.com.

Beyond adhesion, Sialyl Lewis X antigens also influence angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis mdpi.com. The role of sLeX in angiogenesis is supported by observations that the formation of tube-like networks of endothelial cells induced by co-culturing with cancer cells can be inhibited by antibodies against sLeX mdpi.com. Blocking sLeX biosynthesis has also been shown to inhibit the ability of hepatocarcinoma cells to promote angiogenesis mdpi.com.

Sialyl Lewis X expression has also been linked to increased invasive phenotypes in cancer cells explorationpub.com.

Immunomodulatory Functions of Sialyl Lewis X in the Tumor Microenvironment

Sialyl Lewis X can influence the tumor microenvironment through its interactions with immune cells. While often associated with immune evasion in cancer, the role of sLeX in immunomodulation is complex and can have dual effects depending on the context and expression levels pnas.orgembopress.org.

Sialic acid-binding immunoglobulin-like lectins (Siglecs), expressed on most immune cells, recognize sialoglycans, including Sialyl Lewis X frontiersin.orgmdpi.com. Signaling through the Siglec-sialoglycan axis in the tumor microenvironment appears to be enhanced in ways that favor tumor immune evasion frontiersin.org. Siglecs can mediate immunoregulatory signals on both myeloid and lymphoid immune cells, potentially suppressing T cell responses and NK cell cytotoxicity mdpi.com.

However, studies have also shown that high levels of Sialyl Lewis X expression on tumor cells can lead to rejection by natural killer (NK) cells pnas.orgembopress.org. This suggests that while moderate expression might facilitate metastasis, excessive expression can trigger an anti-tumor immune response mediated by NK cells pnas.orgembopress.org. Sialyl Lewis X is recognized by the NK cell receptor CD94, and dense expression of sLeX appears to lead to cytolysis by NK cells pnas.org.

Furthermore, Sialyl Lewis X is expressed on specific leukocyte subsets, including monocytes, granulocytes, and certain T lymphocytes, and is involved in leukocyte trafficking embopress.orgaai.orgnih.gov. Sialyl Lewis X (CD15s) has been identified as a marker for activated and functional regulatory T cells (Tregs) in humans and mice, which have immunosuppressive functions aai.orgnih.govpnas.org. sLeX+ Tregs express higher levels of Treg-related markers and exhibit enhanced suppressive function aai.org. This suggests a potential role for sLeX in modulating the immunosuppressive environment within tumors by influencing Treg activity.

Sialyl Lewis X in Inflammatory Conditions and Autoimmune Disorders

Sialyl Lewis X plays a vital role in the inflammatory response and is considered an inflammation-associated antigen wikipedia.orgfiveable.me. Alterations in sLeX expression can affect inflammatory responses and contribute to various diseases, including autoimmune disorders fiveable.me.

Role in Leukocyte Recruitment and Extravasation during Inflammation

A key function of Sialyl Lewis X in inflammatory conditions is its critical role in leukocyte recruitment and extravasation, the process by which leukocytes move from the bloodstream into inflamed tissues wikipedia.orgnih.govnih.govglycoforum.gr.jpoup.com. This process is initiated by the interaction between selectins expressed on activated endothelial cells at the site of inflammation and their carbohydrate ligands, such as Sialyl Lewis X, on circulating leukocytes nih.govnih.govglycoforum.gr.jpoup.comacs.orgphysiology.org.

Sialyl Lewis X serves as a necessary ligand for the three selectins: E-selectin, P-selectin, and L-selectin wikipedia.orgglycoforum.gr.jpacs.orgphysiology.org. The binding of Sialyl Lewis X on leukocytes to E- and P-selectins on endothelial cells facilitates the initial tethering and rolling of leukocytes along the endothelium wikipedia.orgglycoforum.gr.jpacs.orgphysiology.org. This rolling significantly decreases the speed of leukocytes, allowing for subsequent firm adhesion and transmigration into the inflamed tissue physiology.org. Sialyl Lewis X is constitutively expressed on granulocytes and monocytes and mediates their inflammatory extravasation wikipedia.org. Resting T and B lymphocytes typically lack sLeX expression but are induced to express it strongly upon activation wikipedia.org.

The interaction between Sialyl Lewis X and selectins is a crucial, rate-limiting step in leukocyte recruitment during inflammation acs.org. This carbohydrate-mediated cell adhesion system is essential for the targeted delivery of immune cells to sites of infection or injury oup.comphysiology.org.

Dysregulation of Sialyl Lewis X in Chronic Inflammatory Diseases

Dysregulation of Sialyl Lewis X expression is a prominent feature in various chronic inflammatory diseases, contributing significantly to the persistent immune cell infiltration and tissue damage characteristic of these conditions. The interaction between sLeX on leukocytes and selectins on activated endothelium is a key mediator of leukocyte recruitment to inflammatory sites. glycoforum.gr.jpatsjournals.orgnih.govfrontiersin.orgfrontiersin.org

In chronic inflammation, altered glycosylation patterns can lead to increased expression of sLeX on the surface of various immune cells, including neutrophils, monocytes, and certain T lymphocytes. glycoforum.gr.jpnih.gov This enhanced expression facilitates their adhesion to endothelial cells, which upregulate E- and P-selectins in response to inflammatory stimuli. atsjournals.orgnih.gov The sustained interaction promotes the extravasation of leukocytes into inflamed tissues, perpetuating the inflammatory cycle. glycoforum.gr.jpatsjournals.orgnih.govfrontiersin.orgfrontiersin.org

Research in experimental models of hypersensitivity pneumonitis, a form of inflammatory lung disease, has demonstrated the importance of sLeX-selectin interactions in lymphocyte recruitment to the lung parenchyma. Inhibition of E- and P-selectin function with sLeX molecules or analogues suppressed the inflammatory response, reducing lymphocyte infiltration and granuloma formation. atsjournals.org

In inflammatory bowel disease (IBD), robust expression of sialylated Lewis glycans, including sLeX, is induced in the colonic mucosa. These glycans, particularly on epithelial CD44v6, act as ligands for transmigrating neutrophils, contributing to mucosal inflammation. Targeting epithelial sialylated Lewis glycans has shown promise in reducing disease activity and improving mucosal integrity in mouse models of colitis. nih.gov

Studies in asthma models have also highlighted the role of sLeX in leukocyte infiltration. Eosinophils, key effector cells in allergic asthma, express sLeX glycans. Blocking sLeX with a monoclonal antibody significantly suppressed eosinophil infiltration into the lungs and reduced disease severity in a murine model of ovalbumin-induced asthma. mdpi.com This suggests that inhibiting glycan-selectin interaction is a potential therapeutic approach for asthma. mdpi.com

Furthermore, sLeX expression has been observed on regulatory T cells (Tregs), a subset of T cells with immunosuppressive functions. In mice, sLeX expression defines an activated and functional subset of Tregs that more efficiently suppress naive CD4+ T cell proliferation and ear inflammation in a contact hypersensitivity model. aai.org In humans, sLeX identifies highly differentiated and suppressive FOXP3high Tregs. pnas.org Dysregulation of these sLeX-expressing Treg populations could contribute to the imbalance in immune responses seen in chronic inflammatory conditions.

Table 1: Role of Sialyl Lewis X in Selected Chronic Inflammatory Diseases

DiseaseCell Type Expressing sLeXAssociated MechanismResearch Findings (Examples)
Hypersensitivity PneumonitisLymphocytesMediates recruitment to lung parenchyma via selectin interaction.Inhibition with sLeX analogues suppressed lymphocyte infiltration and granuloma formation in murine models. atsjournals.org
Inflammatory Bowel DiseaseEpithelial cells, NeutrophilsEpithelial sLeX acts as a ligand for transmigrating neutrophils; sLeX on neutrophils mediates adhesion.Targeting epithelial sialylated Lewis glycans reduced disease activity and improved mucosal integrity in mouse models of colitis. nih.gov
AsthmaEosinophilsMediates infiltration into the lungs via selectin interaction.Anti-sLeX monoclonal antibody suppressed eosinophil infiltration and reduced disease severity in a murine model. mdpi.com
Autoimmune DiseasesRegulatory T cellssLeX identifies activated, suppressive Tregs; dysregulation may impact immune tolerance.sLeX+ Tregs show enhanced suppressive function in murine models; sLeX identifies highly suppressive human Tregs. aai.orgpnas.org

Implications of Sialyl Lewis X in Infectious Diseases

Sialyl Lewis X plays a dual role in the context of infectious diseases, acting both as a potential receptor for pathogens and influencing the host's immune response to infection.

Sialyl Lewis X as a Receptor for Pathogens and its Impact on Disease Progression

Certain pathogens have evolved to exploit host glycans, including sialylated structures like sLeX, for attachment and entry into host cells, or to modulate the host immune response. Sialic acids, in general, can act as receptors for various pathogens. mdpi.com

Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcers, is known to interact with sialylated Lewis antigens, including sLeX, in the gastric epithelium. H. pylori can induce the expression of these glycans, which are recognized by bacterial adhesins like SabA. This interaction facilitates bacterial binding to gastric mucosal cells, promoting close contact and potentially enhancing the transfer of virulence factors, thereby contributing to infection establishment and progression. mdpi.com The expression levels of epithelial sLeX have been associated with the pathogenicity of H. pylori strains, with more virulent strains promoting increased levels of this glycan. mdpi.com

Emerging research also suggests a link between sLeX expression and Mycobacterium tuberculosis infection. Studies have shown an increased expression of sLeX in the lung epithelium upon M. tuberculosis infection in mouse models. mdpi.comnih.gov This upregulation of sLeX is accompanied by changes in the expression of enzymes involved in its biosynthesis. mdpi.com While the precise mechanisms are still being elucidated, this increased epithelial sLeX expression might influence the host response to M. tuberculosis and potentially contribute to the disease outcome. mdpi.comnih.gov

Furthermore, some viruses, such as HIV, can interact with host cell surface molecules, including L-selectin, which is known to bind to sLeX-containing ligands. L-selectin binding to the HIV envelope glycoprotein gp120 has been observed and can be inhibited by competing carbohydrates like sLeX. frontiersin.org This interaction may facilitate viral adhesion to target cells and influence infection dynamics. frontiersin.org

Strategies for Targeting Sialyl Lewis X in Anti-infective Research

Given the role of sLeX in mediating pathogen-host interactions and influencing inflammatory responses during infection, targeting sLeX or the sLeX-selectin axis presents a potential strategy in anti-infective research.

One approach involves disrupting the interaction between pathogens and sLeX on host cells. For pathogens like H. pylori that utilize sLeX as a binding site, molecules mimicking sLeX could potentially act as decoys, preventing bacterial adhesion to the epithelium.

Another strategy focuses on modulating the inflammatory response associated with infection by targeting the sLeX-selectin-mediated leukocyte recruitment. Inhibiting the binding of sLeX on immune cells to selectins on the endothelium could reduce excessive immune cell infiltration, which contributes to tissue damage in many infectious diseases. This can be achieved through various means, including the use of selectin inhibitors or antibodies targeting sLeX or selectins. atsjournals.orgfrontiersin.orgmdpi.comacs.org

Research into sLeX glycomimetics as selectin antagonists is being explored for their potential to mitigate hyperinflammation by regulating the recruitment of immune cells. acs.org These mimetics aim to competitively inhibit the binding of endogenous sLeX to selectins. frontiersin.orgacs.org

While targeting sLeX directly for anti-infective purposes is an active area of research, many strategies currently focus on modulating the host inflammatory response that is often a critical component of infectious disease pathogenesis.

Sialyl Lewis X in Other Disease Contexts (e.g., Cardiovascular, Neurological)

Beyond inflammatory and infectious diseases, Sialyl Lewis X has also been implicated in the pathophysiology of other conditions, including cardiovascular and neurological disorders.

In cardiovascular disease, the interaction between sLeX on leukocytes and selectins on endothelial cells and platelets plays a significant role, particularly in the context of ischemia-reperfusion injury and thrombosis. During myocardial ischemia-reperfusion, enhanced expression of sLeX has been observed on vascular endothelial cells and cardiac myocytes. nih.govnih.gov This increased expression is thought to contribute to the recruitment and accumulation of neutrophils in the ischemic cardiac tissue, exacerbating injury upon reperfusion. nih.govnih.gov Administration of an anti-sLeX monoclonal antibody significantly reduced myocardial necrosis in a rat model of ischemia-reperfusion injury, highlighting the therapeutic potential of targeting sLeX in this setting. nih.gov

Furthermore, the adhesive interaction between P-selectin on platelets and sLeX on leukocytes is considered important in the formation of thrombi in coronary arteries. Studies in canine models of recurrent coronary arterial thrombosis have shown that blocking the interaction between P-selectin and sLeX, using either an anti-P-selectin antibody or a soluble sLeX analogue, reduced cyclic flow variations indicative of thrombus formation. ahajournals.orgahajournals.org This suggests that targeting the P-selectin/sLeX axis could be a strategy to prevent or treat thrombotic events. ahajournals.orgahajournals.org

Recent studies have also begun to explore the role of sLeX in neurological diseases, particularly Parkinson's disease (PD). Altered glycosylation, including changes in sialylation and fucosylation, has been proposed to play a role in neurodegeneration. Research using experimental models of PD has indicated altered expression of sLeX in the brain. nih.govresearchgate.netresearchgate.netnih.gov Specifically, a toxin-based mouse model of PD showed increased presentation of proteins decorated with sLeX in the cortex and striatum, along with increased expression of FUT7, an enzyme involved in sLeX synthesis. nih.govresearchgate.net sLeX expression was detected in neurons, including dopaminergic neurons, and microglia. nih.govresearchgate.net While the exact functional significance of these changes in PD is still under investigation, these findings suggest that sLeX in the brain may be involved in neuronal signaling and immunomodulation in pathological conditions, potentially contributing to neuroinflammatory processes in PD. nih.govresearchgate.netnih.gov

In Alzheimer's disease (AD), increased deposition of amyloid-beta peptide at the cerebral endothelial cell surface has been linked to enhanced transmigration of monocytes across the blood-brain barrier. This process involves interactions between sLeX and P-selectin at the endothelial cell surface. Amyloid-beta has been shown to increase P-selectin expression on cerebral endothelial cells and influence the mechanical properties of the cell surface involved in monocyte tethering, which is mediated by sLeX-selectin bonding. plos.org

Table 2: Sialyl Lewis X in Other Disease Contexts

Disease ContextAssociated ConditionCell Types InvolvedRole of Sialyl Lewis XResearch Findings (Examples)
Cardiovascular DiseaseMyocardial Ischemia-Reperfusion InjuryVascular endothelial cells, Cardiac myocytes, NeutrophilsMediates neutrophil recruitment to ischemic tissue via selectin interaction.Increased sLeX expression observed; Anti-sLeX antibody reduced myocardial necrosis in a rat model. nih.govnih.gov
Cardiovascular DiseaseCoronary Arterial ThrombosisPlatelets, LeukocytesP-selectin on platelets interacts with sLeX on leukocytes, contributing to thrombus formation.Blocking P-selectin/sLeX interaction reduced thrombus formation in canine models. ahajournals.orgahajournals.org
Neurological DiseaseParkinson's DiseaseNeurons, MicrogliaAltered expression observed in experimental models; potential role in neuronal signaling and immunomodulation.Increased sLeX expression on proteins in brain regions in a mouse model; sLeX found on neurons and microglia. nih.govresearchgate.netnih.gov
Neurological DiseaseAlzheimer's DiseaseCerebral endothelial cells, MonocytesInvolved in monocyte transmigration across the blood-brain barrier via selectin interaction.Amyloid-beta influences P-selectin expression and cell surface mechanics mediated by sLeX-selectin bonding, affecting monocyte transmigration in vitro models. plos.org

Advanced Analytical and Methodological Approaches in Sialyl Lewis X Research

Glycomics and Glycoproteomics for Sialyl Lewis X Profiling

Glycomics and glycoproteomics offer a systematic approach to study the full complement of glycans and glycoproteins in a biological system. These methodologies are crucial for understanding the changes in SLeX expression associated with various physiological and pathological states.

High-Resolution Mass Spectrometry for Sialyl Lewis X Identification and Quantification (e.g., LC-MS/MS, MALDI-TOF MS)

High-resolution mass spectrometry (MS) is a cornerstone for the sensitive and specific analysis of SLeX. nih.gov Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are widely used for both identification and quantification. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of high-performance liquid chromatography (HPLC) with the analytical precision of tandem mass spectrometry. A simple and sensitive HPLC-electrospray ionization mass spectrometry (HPLC-ESI/MS) method has been developed to verify the presence of the SLeX antigen on N-linked glycoproteins. nih.govoup.com In this approach, glycoproteins are proteolytically digested, and the resulting glycopeptides are separated and analyzed. The presence of SLeX can be confirmed by detecting a characteristic oxonium fragment ion with a mass-to-charge ratio (m/z) of 803 in the ESI interface. nih.govoup.com Further MS/MS analysis of this fragment ion confirms its identity by comparing it to a SLeX standard. nih.govoup.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a high-throughput technique well-suited for profiling complex mixtures of glycans. nih.govludger.com For SLeX analysis, glycans are typically released from their protein backbone, derivatized, and then analyzed. Permethylation is a common derivatization technique that enhances ionization efficiency and stabilizes labile sialic acid residues, allowing for detection in the positive ion mode. ludger.comexplorationpub.com In MALDI-TOF MS analysis of glycoproteins secreted by the HepG2 human hepatoma cell line, researchers identified several SLeX-expressing glycoproteins, including transferrin and alpha1-antitrypsin. nih.gov

Table 1: Comparison of High-Resolution Mass Spectrometry Techniques for Sialyl Lewis X Analysis

FeatureLC-MS/MS (e.g., HPLC-ESI/MS)MALDI-TOF MS
Principle Couples liquid chromatography separation with mass analysis of ionized molecules.Co-crystallizes analyte with a matrix, which is then desorbed and ionized by a laser pulse.
Primary Use Identification and quantification of SLeX on specific glycopeptides; linkage analysis. nih.govnih.govHigh-throughput profiling of released glycan pools. nih.govludger.comnih.gov
Sample State Proteolytic digests of glycoproteins (glycopeptides). nih.govoup.comReleased and purified glycans, often after derivatization. ludger.com
Key Identifier Detection of a characteristic fragment ion at m/z 803. nih.govoup.comMass composition matching of permethylated or otherwise derivatized glycans. ludger.comnih.gov
Advantages Provides site-specific glycosylation information; high sensitivity and specificity. nih.govoup.comRapid analysis, high throughput, suitable for complex mixtures. nih.govnih.gov
Derivatization Not always required but can be used for linkage-specific analysis. nih.govPermethylation is commonly used to stabilize sialic acids and improve ionization. ludger.comexplorationpub.com

Isotopic Labeling and Quantitative Glycomics for Sialyl Lewis X Analysis

Quantitative glycomics enables the comparison of glycan abundance across different biological samples, which is critical for biomarker discovery. Stable isotopic labeling combined with mass spectrometry is a powerful strategy for accurate relative quantification. nih.govnih.govbioglyco.com

Several chemical labeling methods have been developed. For instance, the stable isotopic labeling-based quantitative targeted glycomics (i-QTaG) technique allows for the comparative analysis of total N-glycans using MALDI-TOF MS. nih.gov In this method, N-glycans from different samples are derivatized with light and heavy isotopic labels, such as ¹²C₆- and ¹³C₆-2-aminobenzoic acid. The samples are then mixed, and the relative abundance of each glycan is determined by comparing the signal intensities of the isotopic pairs in the mass spectrum. nih.gov

Another sophisticated approach involves linkage-specific derivatization. Sialic acid linkage-specific alkylamidation (SALSA) uses sequential two-step alkylamidations to differentiate between α2,3- and α2,6-linked sialic acids—a critical distinction for SLeX, which contains an α2,3 linkage. explorationpub.comhku.hk The different alkylamines add distinct masses to the different linkages, allowing them to be distinguished by MS. explorationpub.comhku.hk

Table 2: Isotopic Labeling Strategies in Quantitative Glycomics

StrategyDescriptionApplication to Sialyl Lewis X
Stable Isotope Labeling with Amines N-glycans from two samples are labeled with light (¹²C) and heavy (¹³C) isotopic versions of an amine-reactive tag (e.g., 2-aminobenzoic acid). nih.govEnables relative quantification of SLeX-containing glycans between healthy and diseased states. nih.gov
Sialic Acid Linkage-Specific Alkylamidation (SALSA) A two-step chemical reaction that adds different mass tags to α2,3- and α2,6-linked sialic acids. explorationpub.comhku.hkSpecifically quantifies the α2,3-sialylated structures that are characteristic of SLeX.
Isobaric Tagging (e.g., QUANTITY) Tags with the same total mass but which produce different reporter ions upon fragmentation in MS/MS analysis, allowing for multiplexed quantification. umd.eduAllows for the concurrent analysis and relative quantification of SLeX from up to four different samples. umd.edu

Integration of Glycomics Data with Proteomics and Transcriptomics (Multi-omics)

A multi-omics approach, integrating glycomics with proteomics and transcriptomics, provides a more comprehensive understanding of the biological systems governing SLeX expression. nih.gov This strategy allows researchers to correlate changes in glycan structures with the expression levels of specific glycoproteins and the messenger RNA (mRNA) of glycosyltransferases, the enzymes responsible for glycan synthesis. nih.govplos.orgrsc.org

For example, an integrated study on breast cancer brain metastasis combined RNA sequencing with proteomic and N-glycomic analysis. nih.gov The results showed an upregulation of highly sialylated N-glycans in brain-seeking cancer cells, which correlated with the unique expression of 12 glycogenes, including sialyltransferases. nih.gov This suggests that changes at the transcriptomic level directly lead to the altered glycan profiles observed in metastatic cells. Similarly, integrated analyses in hepatitis B virus-associated hepatocellular carcinoma revealed that an increase in fucosylation levels, a key component of SLeX, was associated with the dysregulation of fucosyltransferase genes. nih.gov

Glycan Array and Microarray Technologies for Sialyl Lewis X Interaction Studies

Glycan arrays are high-throughput platforms that present a multitude of different glycan structures on a solid surface, enabling the rapid screening of glycan-binding proteins (GBPs), antibodies, and pathogens. frontiersin.orgsinica.edu.tw

Fabrication and Functionalization of Sialyl Lewis X Arrays

The fabrication of glycan microarrays involves the immobilization of glycans onto a solid support, typically a glass slide. isidl.comsinica.edu.tw For SLeX arrays, synthetic or purified SLeX oligosaccharides are chemically modified to introduce a functional group, such as an amine, at the reducing end. sinica.edu.twnih.gov These functionalized glycans are then covalently printed onto slides coated with an amino-reactive surface, like N-hydroxysuccinimide (NHS)-ester. nih.govspringernature.com This process creates a two-dimensional arrangement of SLeX molecules in defined locations (spots) on the slide. isidl.com Chemoenzymatic methods can be employed to synthesize SLeX derivatives with linkers suitable for "click chemistry," allowing for efficient fabrication of microarrays for high-throughput screening. nih.gov

High-Throughput Screening of Sialyl Lewis X Binding Partners

Once fabricated, SLeX arrays are used to screen for binding partners. A sample containing potential binding molecules, such as a cell lysate, serum, or purified protein, is incubated on the array. nih.gov The binding partners are typically labeled with a fluorescent tag, either directly or via a secondary detection molecule. After washing away unbound material, the array is scanned with a laser, and the fluorescence intensity at each spot indicates the strength of the interaction. nih.gov

This technology has been instrumental in discovering novel disease biomarkers. For instance, high-density antibody arrays were used to capture glycoproteins from patient serum, and subsequent probing with fluorescently labeled anti-SLeX antibodies revealed that the combination of SLeX levels with specific protein levels could better distinguish colon cancer patients from healthy controls. nih.gov Glycan arrays have also been crucial in defining the binding specificities of Siglecs (sialic acid-binding immunoglobulin-like lectins), where screening revealed that Siglec-8 preferentially binds to a 6'-sulfo-sLeX structure, but not to the unsulfated SLeX. nih.gov

Immunochemical and Imaging Techniques for Sialyl Lewis X Detection

The detection and visualization of Sialyl Lewis X (sLex) in biological systems are crucial for understanding its roles in various physiological and pathological processes. A range of immunochemical and imaging techniques have been developed to identify and localize this important tetrasaccharide on cells and in tissues.

Development and Application of Monoclonal and Polyclonal Anti-Sialyl Lewis X Antibodies

The specific recognition of the sLex antigen has been largely enabled by the development of monoclonal and polyclonal antibodies. These antibodies are indispensable tools for a multitude of research and diagnostic applications. The production of monoclonal antibodies (mAbs) typically involves immunizing mice with sLex-containing antigens, such as glycoproteins or glycolipids extracted from cell lines known to express the epitope. nih.gov For instance, the FG129 mAb, an mIgG1κ, was generated by immunizing BALB/c mice with liposomes containing membrane glycan extracts from a colorectal cancer cell line. nih.gov

These antibodies exhibit specificity for the sLex tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) and its variants. explorationpub.comresearchgate.net For example, the HECA-452 monoclonal antibody recognizes sialofucosylated glycans, including sLex. fishersci.com Similarly, a novel monoclonal antibody, SF1, was recently developed that specifically reacts with 6-sulfo sLex, a modified version of the antigen, in both human and mouse tissues. nih.govresearchgate.net The specificity of these antibodies is critical, as they must distinguish sLex from related structures like sialyl Lewis A (sLea). nih.gov

Anti-sLex antibodies are widely used in various immunoassays, including ELISA, Western blotting, and immunoprecipitation, to detect and quantify the presence of sLex on proteins and lipids. biocompare.comamsbio.com They are also fundamental to the imaging techniques discussed in the following sections.

Antibody NameTypeTarget AntigenReported Applications
FG129Mouse IgG1κSialyl-di-Lewisa-containing glycoproteinsImmunohistochemistry, Antibody-Drug Conjugates
HECA-452Rat IgMCutaneous Lymphocyte Antigen (CLA), Sialyl Lewis XFlow Cytometry, Western Blotting, Immunohistochemistry
SF1Mouse Monoclonal6-sulfo Sialyl Lewis XInhibition of lymphocyte homing, Potential therapeutic agent
LN94Mouse MonoclonalSialyl Lewis XImmunoassay

This table provides examples of monoclonal antibodies developed for the detection of Sialyl Lewis X and its derivatives.

Flow Cytometry and Immunohistochemistry for Cellular and Tissue Localization of Sialyl Lewis X

Flow cytometry and immunohistochemistry (IHC) are powerful techniques that utilize anti-sLex antibodies to determine the cellular and tissue distribution of the antigen.

Flow cytometry allows for the quantitative analysis of sLex expression on the surface of individual cells. In this method, cells in suspension are incubated with a fluorescently labeled anti-sLex monoclonal antibody. The fluorescence intensity of each cell is then measured as it passes through a laser beam, providing data on the percentage of sLex-positive cells and the relative amount of antigen per cell. nih.gov This technique has been extensively used to study sLex expression in various cell types, including leukocytes, cancer cells, and stem cells. wikipedia.orgresearchgate.netresearchgate.net For example, flow cytometry has been employed to quantify sLex expression in head and neck squamous cell carcinoma cell lines, revealing a predominant expression in oral-derived carcinomas. researchgate.net

Immunohistochemistry (IHC) enables the visualization of sLex expression within the context of tissue architecture. In IHC, tissue sections are incubated with an anti-sLex antibody, which is then detected using a secondary antibody conjugated to an enzyme or a fluorophore. This allows for the precise localization of the antigen to specific cell types or tissue structures. oup.com IHC studies have been instrumental in characterizing the expression patterns of sLex in normal and diseased tissues. For instance, IHC has shown that sLex is expressed on Reed-Sternberg cells in Hodgkin's lymphoma and in about 50% of adenocarcinomas. wikipedia.org It has also been used to correlate sLex expression in primary gastric cancer with liver metastasis and to study its distribution in placental villi in cases of unexplained miscarriages. frontiersin.orgnih.gov

TechniquePrincipleSample TypeInformation ObtainedKey Applications in sLex Research
Flow Cytometry Measures fluorescence of labeled antibodies on single cells in suspension.Cell suspensions (e.g., blood, cultured cells)Percentage of positive cells, relative antigen density per cell.Quantifying sLex on immune cells and cancer cell lines. researchgate.netresearchgate.net
Immunohistochemistry (IHC) Visualizes antigen distribution in tissue sections using labeled antibodies.Formalin-fixed, paraffin-embedded or frozen tissue sections.Spatial localization of the antigen within tissue architecture.Mapping sLex in tumors, inflamed tissues, and during development. oup.comnih.gov

This table summarizes the principles and applications of flow cytometry and immunohistochemistry for Sialyl Lewis X detection.

Advanced Microscopy (e.g., Confocal, Super-Resolution) for Sialyl Lewis X Visualization

While standard fluorescence microscopy is useful, advanced microscopy techniques provide higher resolution and more detailed insights into the subcellular localization and organization of sLex.

Confocal microscopy offers improved resolution and the ability to create three-dimensional reconstructions of sLex distribution by eliminating out-of-focus light. rsc.orgmdpi.com This technique has been used to visualize the endothelial glycocalyx, a thick layer on the surface of endothelial cells where sLex is prominently displayed. rsc.org By using fluorescently labeled antibodies or lectins that bind to sLex, confocal microscopy can reveal the intricate arrangement of these glycans on the cell surface.

Super-resolution microscopy techniques, such as PALM (Photoactivated Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy), bypass the diffraction limit of light, enabling visualization at the nanoscale. nih.gov These methods have been applied to study the nanoscale organization of the glycocalyx. nih.gov By combining metabolic labeling of glycans with bioorthogonal chemistry and super-resolution imaging, researchers can visualize individual sugar residues, including the sialic acid component of sLex, with a precision of 10-20 nm. nih.gov This allows for the measurement of glycocalyx height and the distribution of individual sugars, revealing that the glycocalyx has a complex nanoscale organization. nih.gov Such high-resolution imaging is critical for understanding how the spatial arrangement of sLex into clusters or microdomains influences its function in mediating cell adhesion. nih.gov

Structural Biology of Sialyl Lewis X and its Complexes

Understanding the three-dimensional structure of sLex and how it interacts with its binding partners, such as the selectins, is fundamental to elucidating its biological function. Structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have provided atomic-level details of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For sLex, NMR has been instrumental in determining its solution conformation and how it changes upon binding to its receptors. nih.govacs.org

High-field NMR studies have shown that in its free state, the sLex tetrasaccharide is flexible, existing in an equilibrium of different conformational states. oup.com However, upon binding to E-selectin, transferred Nuclear Overhauser Effect (trNOE) experiments demonstrate that sLex adopts a specific, bound conformation. nih.govacs.org This conformational change primarily involves a change in the torsion angle of the glycosidic bond between the sialic acid and galactose residues. nih.govacs.org Saturation Transfer Difference (STD) NMR experiments have further helped in mapping the epitope of sLex that directly interacts with the protein, showing that binding occurs in the region of the N-acetyl group of the terminal sialic acid residue. researchgate.net

NMR TechniqueInformation Provided for Sialyl Lewis XKey Findings
Transferred NOE (trNOE) Conformation of sLex when bound to a protein receptor like E-selectin.sLex undergoes a conformational change upon binding to E-selectin. nih.govacs.org
Saturation Transfer Difference (STD) NMR Identifies the specific parts of the sLex molecule that are in close contact with the protein.The N-acetyl group of the sialic acid is a key contact point with E-selectin. researchgate.net
2D NMR (e.g., TOCSY, NOESY) Determines the solution structure and flexibility of free sLex.Free sLex exists in a conformational equilibrium. explorationpub.comoup.com

This table outlines the application of various NMR techniques in the structural analysis of Sialyl Lewis X.

X-ray Crystallography and Cryo-Electron Microscopy of Sialyl Lewis X-Protein Complexes

X-ray crystallography provides high-resolution, static snapshots of molecules in their crystalline state. This technique has been successfully used to solve the crystal structure of sLex in complex with E-selectin. researchgate.netnih.gov The crystal structure revealed the precise atomic interactions between the carbohydrate and the protein's lectin domain. It confirmed that the fucose and sialic acid residues of sLex are essential for binding and make critical contacts with the protein. researchgate.net The conformation of sLex observed in the co-crystal structure is very similar to the bound conformation that was independently derived from NMR studies. researchgate.net

Cryo-electron microscopy (cryo-EM) is an emerging technique that allows for the structural determination of large protein complexes in a near-native, hydrated state without the need for crystallization. ucl.ac.uknih.govucl.ac.uk While X-ray crystallography has been the primary method for sLex-protein complexes so far, cryo-EM holds great promise for studying larger, more complex, and flexible assemblies involving sLex. uchicago.eduuchicago.edu For instance, cryo-EM could be used to visualize sLex-decorated glycoproteins in complex with their receptors on a cell membrane, providing insights into the higher-order organization of these recognition events.

Computational Glycobiology and Bioinformatics for Sialyl Lewis X Research

The intricate structure and dynamic nature of Sialyl Lewis X (sLex) and its interactions necessitate the use of advanced computational and bioinformatic approaches for a comprehensive understanding of its biological roles. These in silico methods provide insights that are often difficult to obtain through experimental techniques alone, offering a powerful complement to laboratory-based research.

Molecular Dynamics Simulations of Sialyl Lewis X Interactions

Molecular dynamics (MD) simulations have emerged as a crucial tool for investigating the conformational landscape of Sialyl Lewis X and the molecular details of its interactions with binding partners, most notably the selectin family of adhesion molecules. These simulations provide a dynamic view of the molecules in a solvated environment, revealing the intricate interplay of forces that govern recognition and binding.

Through extensive MD simulations, researchers have elucidated the conformational dynamics of sLex both in its free state in aqueous solution and when bound to selectins such as E-selectin. nih.govmdpi.com These studies have revealed that the oligosaccharide is not a rigid structure but rather exists in multiple conformational states. For instance, the NeuNAcα(2-3)Gal segment of sLex in solution has been shown to favor three distinct glycosidic conformations, each stabilized by specific hydrogen bonding patterns between the N-acetylneuraminic acid and galactose residues. nih.govmdpi.com Similarly, the Gal-GlcNAc-Fuc segment can adopt several different conformational states. nih.govmdpi.com

MD simulations have been instrumental in predicting which of the solution-state conformations of sLex are competent for binding to selectins. By modeling the interaction between sLex and the E-selectin binding site, it has been determined that only a subset of the allowed conformations can fit into the binding pocket without steric clashes. nih.govmdpi.com These binding-competent conformations are characterized by a unique arrangement of the Gal-GlcNAc-Fuc segment. nih.govmdpi.com

Furthermore, MD simulations have provided valuable insights into the specific amino acid residues of selectins that are critical for the interaction with sLex. For example, simulations have highlighted the important role of two lysine residues at the binding site of E-selectin in the binding process in an aqueous environment. nih.govmdpi.com This finding helped to reconcile discrepancies between X-ray crystallography data and liquid NMR data regarding the proximity of these residues to the bound sLex. nih.gov In other studies, hydrophobic interactions involving residues such as Tyr44, Pro46, and Tyr48, as well as a shallow cavity formed by Ala9, Leu114, and the alkyl portions of Lys111, Lys112, and Lys113 in E-selectin, have been shown to be stable and contribute significantly to the binding of sLex derivatives. maayanlab.cloud

Adhesive dynamics simulations, a computational method that models cell adhesion, have been used to analyze the rolling of sLex-coated microspheres over E-selectin-coated surfaces. researchgate.net These simulations allow for the investigation of parameters such as shear rate, ligand density, and receptor number on the rolling velocity, providing a deeper understanding of the physical chemistry underlying selectin-mediated cell rolling. researchgate.net

Key Findings from Molecular Dynamics Simulations of Sialyl Lewis X Interactions
Simulation AspectKey FindingsSignificance
Conformational Dynamics of Free sLexThe NeuNAcα(2-3)Gal segment exists in three main conformational states, while the Gal-GlcNAc-Fuc segment can exist in four. nih.govmdpi.comDemonstrates the flexibility of sLex and suggests that pre-existing conformations are selected for binding.
Binding to E-selectinOnly two of the solution conformations of sLex can bind to E-selectin without steric hindrance. nih.govmdpi.com The Gal-GlcNAc-Fuc segment adopts a unique conformation upon binding. nih.govmdpi.comProvides a structural basis for the specificity of the sLex-selectin interaction.
Role of E-selectin ResiduesLysine residues play a crucial role in the binding of sLex in an aqueous environment. nih.govmdpi.com Hydrophobic interactions with residues like Tyr44, Pro46, and Tyr48 are also important. maayanlab.cloudIdentifies key amino acids for targeted mutagenesis studies and drug design.
Adhesive DynamicsSimulations of sLex-coated microspheres rolling on E-selectin surfaces help to understand the effects of shear rate and ligand density on cell adhesion. researchgate.netElucidates the biophysical principles of selectin-mediated cell rolling in inflammation and cancer metastasis.

Development of Glycoinformatics Databases and Predictive Algorithms for Sialyl Lewis X Biosynthesis and Function

The biosynthesis of Sialyl Lewis X is a complex process involving the sequential action of several glycosyltransferases. explorationpub.comexplorationpub.com Glycoinformatics has become an indispensable field for organizing the vast amount of data related to glycan structures, their biosynthesis, and their interactions, as well as for developing predictive tools to understand these processes.

A number of databases have been developed to curate and integrate information on glycans and their associated proteins and genes. These resources are crucial for researchers studying Sialyl Lewis X.

Relevant Glycoinformatics Databases for Sialyl Lewis X Research
DatabaseDescriptionRelevance to Sialyl Lewis X
GlycomeDBA meta-database that integrates glycan structures from various sources, providing a unique index for each structure.Allows for comprehensive searching and comparison of sLex and related glycan structures across different databases.
SugarBindDBA curated database focusing on the binding of pathogen lectins and adhesins to glycans. Each entry is linked to a published reference.Provides information on the interactions of sLex with microbial proteins, which is relevant to its role in infection.
GlyCosmosA web portal that integrates data on glycans, proteins, genes, lipids, and pathways, allowing for cross-searching of related information.Facilitates the exploration of the broader biological context of sLex, including its biosynthetic pathways and the genes involved.
KEGG GlycanA part of the Kyoto Encyclopedia of Genes and Genomes that contains information on glycan structures and their biosynthesis and metabolism pathways.Offers detailed diagrams of the biosynthetic pathways leading to the formation of sLex.
UniCarbKBProvides information on site-specific N- and O-glycans of glycoproteins, linking glycan structures to their attached proteins.Helps in identifying the specific glycoproteins that carry the sLex epitope.

In addition to databases, predictive algorithms and computational tools are being developed to simulate and predict the outcomes of glycosylation processes. Tools like the Glycan Pathway Predictor (GPP) and Glycologue allow researchers to simulate glycosylation pathways by selecting a starting glycan and a set of glycosyltransferases. nih.gov These tools can be used to model the biosynthesis of Sialyl Lewis X by inputting the known precursor structures and the relevant fucosyltransferases and sialyltransferases.

The biosynthesis of sLex requires the coordinated action of specific enzymes. Bioinformatic resources help in identifying and classifying these enzymes.

Key Enzymes in Sialyl Lewis X Biosynthesis
Enzyme TypeSpecific EnzymesFunction in sLex Biosynthesis
α2-3 SialyltransferasesST3GalTAdds N-acetylneuraminic acid (sialic acid) to the precursor glycan. researchgate.net
α1-3/4 FucosyltransferasesFUT3Adds fucose to the N-acetylglucosamine residue of the precursor. researchgate.net

Predictive algorithms are also being developed to identify potential glycosylation sites on proteins. Tools such as NetNGlyc, NetOGlyc, and GlycoMine use machine learning algorithms to predict N-linked and O-linked glycosylation sites based on protein sequence information. mdpi.commaayanlab.cloud These tools can be used to predict which proteins are likely to be modified with glycans that could potentially be elaborated to form the Sialyl Lewis X epitope.

The function of Sialyl Lewis X is intrinsically linked to its structure and its ability to be recognized by other molecules. While direct prediction of function remains a challenge, computational tools that predict glycan structure from experimental data, such as lectin binding profiles, are emerging. nih.gov By combining information from databases on sLex interactions with predictive models of its biosynthesis and presentation on glycoproteins, researchers can gain a more holistic understanding of its diverse biological functions.

Future Directions and Emerging Research Avenues in Sialyl Lewis X Studies

Systems Glycobiology Approaches to Understand Sialyl Lewis X Networks

Systems glycobiology offers a holistic approach to deciphering the complex networks in which Sialyl Lewis X operates. By integrating high-throughput technologies and computational analysis, researchers are moving beyond the study of sLeX in isolation to understanding its function within the context of the entire glycome and its interaction with the broader cellular machinery.

A cornerstone of this approach is advanced mass spectrometry (MS). Techniques such as high-performance liquid chromatography-electrospray mass spectrometry (HPLC-ESI/MS) have been pivotal in identifying the specific N-linked glycosylation sites on glycoproteins, like α1-acid glycoprotein (B1211001), that are decorated with the sLeX antigen. oup.comnih.gov Tandem MS/MS experiments can detect the presence of sLeX by identifying its characteristic fragment ions. oup.comnih.gov This allows for a detailed mapping of which proteins carry the sLeX structure and at what specific locations, providing crucial insights into the regulation and function of sLeX-mediated interactions.

Furthermore, computational modeling has become an indispensable tool for understanding the dynamics of sLeX recognition. nih.gov Ab initio quantum mechanics/molecular mechanics (QM/MM) free energy surface modeling, for instance, has been used to analyze the interaction between E-selectin and sLeX. acs.orgnih.govacs.org These models reveal that the binding is not based on a single, rigid structure but rather on an average of multiple conformations, highlighting the importance of hydrogen bonds between the fucose component of sLeX and the protein's binding site. acs.orgnih.govacs.org Such computational approaches provide a molecular-level understanding that complements experimental data from glycoproteomic studies.

ApproachTechnique/MethodKey Findings/Application for Sialyl Lewis X
GlycoproteomicsHPLC-ESI/MS, Tandem MS (MS/MS)Identifies specific glycosylation sites on proteins (e.g., α1-acid glycoprotein) that express sLeX. oup.comnih.gov
Computational ModelingQM/MM Free Energy Surface ModelingReveals the dynamic conformations of sLeX when binding to selectins and identifies key molecular interactions. acs.orgnih.govacs.org
Multi-omics IntegrationIntegrating transcriptomics, proteomics, and glycomicsCorrelates the expression of glycosyltransferases with the abundance of sLeX structures, uncovering regulatory networks.

Innovative Experimental Models for Sialyl Lewis X Research

To accurately study the complex roles of Sialyl Lewis X in human health and disease, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant models. These innovative systems, including induced pluripotent stem cells (iPSCs), organoids, and humanized mouse models, offer unprecedented opportunities to investigate sLeX in a context that more closely mimics the human body.

Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, are particularly valuable. selectscience.netnih.gov By reconstituting a functional human immune system in a mouse, these models allow for the in vivo study of sLeX-mediated leukocyte trafficking and inflammation. youtube.comyoutube.com They provide a platform to test the efficacy of therapeutics that target the sLeX-selectin axis in a living system with human components. selectscience.netnih.gov

Induced pluripotent stem cells (iPSCs) are another critical tool. Sialyl Lewis X is also known as Stage-Specific Embryonic Antigen-1 (SSEA-1), a well-known marker for pluripotent stem cells. wikipedia.org The study of sLeX in iPSCs can therefore shed light on its role in pluripotency, differentiation, and early development.

Organoids, which are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of specific organs, represent a significant leap forward. For sLeX research, organoids can be used to model organ-specific inflammatory diseases or the process of cancer metastasis. For example, tumor organoids that express high levels of sLeX could be used to study their interaction with endothelial cells in a microfluidic "organ-on-a-chip" system, providing detailed insights into the metastatic cascade.

Model SystemDescriptionApplication in Sialyl Lewis X Research
Humanized MiceImmunodeficient mice engrafted with a functional human immune system. nih.govStudying leukocyte rolling, inflammation, and testing therapeutics targeting the sLeX-selectin axis in vivo. youtube.com
Induced Pluripotent Stem Cells (iPSCs)Reprogrammed somatic cells that can differentiate into any cell type.Investigating the role of sLeX (as SSEA-1) in pluripotency, cell fate decisions, and developmental biology. wikipedia.org
Organoids3D, self-organizing structures that mimic specific organs.Modeling organ-specific inflammation and sLeX-mediated cancer cell extravasation in a tissue-like context.

Development of Sialyl Lewis X-Targeting Research Probes and Tools

The development of specific and sensitive tools to detect, visualize, and functionally inhibit Sialyl Lewis X is essential for advancing research. A diverse array of probes and tools has been created, each offering unique advantages for studying the biology of this complex glycan.

Fluorescent probes are crucial for imaging sLeX in living cells and tissues. wiley.com For example, an oxaborole-based fluorescent probe named SLY (Sialyl Lewis Yellow) has been developed that shows high selectivity for cells overexpressing sialylated Lewis antigens like sLeX. acs.org This probe can distinguish between different cell types based on their glycan expression and has been used to pinpoint cancerous regions in tissues at the cellular level. acs.org Other approaches use click-chemistry-compatible probes, such as those based on 4-amino-1,8-naphthalimide, which become fluorescent upon labeling azido-modified sugars that have been metabolically incorporated into sLeX. nih.gov Fluorescence polarization has also been used to directly measure the binding thermodynamics between a fluorescently labeled sLeX derivative and E-selectin. nih.gov

Aptamers, which are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures, represent a powerful class of molecular recognition tools. frontiersin.org RNA aptamers that bind specifically and with high affinity to sLeX have been selected from random libraries. nih.gov These aptamers can effectively inhibit the adhesion of sLeX-expressing cells to E- and P-selectins, demonstrating their potential as research tools to block sLeX-mediated functions and as potential therapeutic leads. nih.gov

Probe/Tool TypeExample/MechanismResearch Application
Fluorescent ProbesOxaborole-based probes (e.g., SLY); Click-activated naphthalimide probes. acs.orgnih.govLive-cell imaging, distinguishing cells based on sLeX expression, and visualizing sialoglycans in specific cellular compartments. acs.orgrndsystems.com
AptamerssLeX-specific RNA aptamers selected via SELEX. nih.govnih.govInhibiting sLeX-selectin binding to study the functional role of this interaction in cell adhesion. nih.gov
Monoclonal AntibodiesCSLEX1 antibody. foxchase.orgDetecting sLeX expression on various cell types (leukocytes, monocytes) via flow cytometry and immunohistochemistry. foxchase.org
Mass SpectrometryTandem MS for fragmentation analysis. explorationpub.comresearchgate.netStructural verification and site-specific localization of the sLeX antigen on glycoproteins. oup.comnih.gov

Unexplored Biological Roles and Pathological Implications of Sialyl Lewis X

While the role of Sialyl Lewis X in leukocyte adhesion during inflammation and in cancer metastasis is well-established, emerging research is beginning to uncover its involvement in a wider range of biological and pathological processes. wikipedia.orgwikipedia.org These new frontiers suggest that the functional repertoire of sLeX is broader than previously appreciated.

One of the most significant emerging areas is the role of sLeX in infectious diseases. Recent studies have shown that sLeX can act as a receptor that facilitates the infection of certain pathogens. For example, some subtype H7 avian influenza A viruses have demonstrated a binding preference for sLeX, and their replication is more efficient in cells engineered to overexpress the glycan. nih.gov In the context of HIV, the surface of CD4+ T cells that are actively transcribing the virus, even during suppressive therapy, is enriched with fucosylated glycans, including sLeX. nih.gov This suggests a potential role for sLeX in the persistence of the HIV reservoir. nih.gov

Beyond its role as a ligand for selectins, sLeX may be involved in other cell-cell recognition events and signaling pathways that are yet to be fully characterized. nih.govsemanticscholar.org Its presence on different cell types and its regulation under various physiological conditions hint at functions in tissue development, immune regulation, and possibly neurological processes. nih.govfoxchase.org Exploring these areas will be key to fully understanding the impact of this multifaceted glycan.

Emerging AreaPathological ImplicationResearch Findings
Infectious Disease (Viral)HIV PersistencesLeX is enriched on the surface of CD4+ T cells with persistent HIV transcription during therapy. nih.gov
Infectious Disease (Viral)Influenza InfectionsLeX can facilitate infection by subtype H7 avian influenza A viruses. nih.gov
Immune RegulationAutoimmunity / Immune HomeostasisAs a key mediator of leukocyte adhesion, dysregulation of sLeX could contribute to autoimmune inflammatory conditions. researchgate.net
Developmental BiologyEmbryogenesissLeX (SSEA-1) is a marker of pluripotency, suggesting a role in early embryonic development and cell differentiation. wikipedia.org

Challenges and Prospective Advancements in Sialyl Lewis X Glycoscience

Despite significant progress, the field of Sialyl Lewis X glycoscience faces several challenges that also represent opportunities for future advancements. Overcoming these hurdles is critical for translating fundamental discoveries into clinical applications.

A primary challenge lies in the chemical synthesis and analysis of sLeX and related sialoglycans. The stereoselective synthesis of these complex structures is inherently difficult, which has limited the availability of structurally defined glycans for research. nih.gov However, the development of novel chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the specificity of enzymes, is helping to close this gap. acs.orgnih.gov On the analytical side, the labile nature of sialic acid residues poses a significant challenge for mass spectrometry, as they can be easily lost during ionization. explorationpub.comexplorationpub.com Furthermore, the existence of different sialyl linkage isomers (e.g., α2-3 vs. α2-6) requires sophisticated analytical methods to resolve. explorationpub.comexplorationpub.com

Prospective advancements are poised to address these issues. The continued discovery and engineering of promiscuous bacterial enzymes will expand the toolkit for synthesizing diverse sialosides. nih.gov Advances in mass spectrometry, including new ionization techniques and data analysis algorithms, will improve the structural elucidation of complex glycans. Concurrently, the increasing power of computational tools will provide deeper insights into the dynamic behavior and interactions of sLeX with its binding partners, guiding future experimental work. nih.govacs.orgacs.org The synergy between these advancing technologies promises a more detailed and integrated understanding of Sialyl Lewis X glycoscience.

ChallengeDescriptionProspective Advancement
Chemical SynthesisThe structural complexity of sLeX makes its organic synthesis difficult, time-consuming, and low-yield. nih.govImproved chemoenzymatic and one-pot multi-enzyme approaches for more efficient and scalable synthesis. acs.orgnih.gov
Structural AnalysisSialic acid residues are labile in mass spectrometry; linkage isomers are difficult to distinguish. explorationpub.comexplorationpub.comDevelopment of more sensitive MS techniques and derivatization methods to stabilize sialic acids and resolve isomers. explorationpub.com
Functional RedundancyMultiple glycoproteins can carry sLeX, making it difficult to assign a function to a specific sLeX-carrying molecule.Site-specific glycoengineering and advanced proteomic techniques to study individual glycoforms.
Understanding DynamicssLeX-protein interactions are often of low affinity and are influenced by the cellular context and mechanical forces. nih.govAdvanced computational modeling and single-molecule force spectroscopy to study binding kinetics and dynamics. nih.govacs.org

Q & A

Q. How should researchers address potential conflicts of interest when collaborating on this compound studies?

  • Methodological Answer : Disclose funding sources, patents, or institutional affiliations in the manuscript’s "Acknowledgments" section. Use blinded data analysis workflows and independent third-party validation to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.